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  • Product: Nickel(II)bromide hydrate
  • CAS: 207569-11-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Contrasting Magnetic Landscapes of Anhydrous and Hydrated Nickel(II) Bromide

Prepared by: Gemini, Senior Application Scientist Abstract: The magnetic behavior of a transition metal compound is intrinsically linked to its crystal structure and the coordination environment of the metal ion. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The magnetic behavior of a transition metal compound is intrinsically linked to its crystal structure and the coordination environment of the metal ion. This guide provides an in-depth analysis of this structure-property relationship using anhydrous Nickel(II) bromide (NiBr₂) and its hydrated counterparts as a compelling case study. We will explore how the presence or absence of coordinated water molecules fundamentally alters the magnetic exchange pathways between Nickel(II) centers. Anhydrous NiBr₂ exhibits complex, long-range antiferromagnetic ordering due to a layered lattice with strong superexchange interactions. In stark contrast, hydrated forms, particularly NiBr₂·6H₂O, behave as simple paramagnets due to the magnetic isolation of Ni(II) centers by water ligands. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of coordination chemistry's influence on magnetic properties.

The Primacy of Coordination Environment in Magnetism

The magnetic properties of materials containing transition metal ions, such as Nickel(II), are not solely determined by the ion's electron configuration (d⁸ for Ni²⁺). They are profoundly influenced by the arrangement of and distance between these ions in the crystal lattice. The ligands surrounding the metal center dictate this arrangement. Magnetic ordering, such as ferromagnetism or antiferromagnetism, arises from cooperative interactions between the magnetic moments of neighboring ions. This interaction is mediated through shared ligands in a process known as superexchange.

This guide will dissect two related compounds, anhydrous and hydrated Nickel(II) bromide, to provide a clear and mechanistically grounded explanation of how ligand coordination dictates magnetic behavior. By understanding the structural origins of their divergent magnetic properties, we gain predictive power in the design of new magnetic materials.

Anhydrous Nickel(II) Bromide (NiBr₂): A Network of Coupled Spins

Anhydrous NiBr₂ is a yellow-brown solid that serves as a classic example of a layered magnetic material.[1] Its properties are a direct consequence of its extended crystal lattice.

Crystal Structure and Ni(II) Coordination

Anhydrous NiBr₂ crystallizes in the hexagonal cadmium chloride (CdCl₂) type structure (space group R-3m).[1][2][3] In this arrangement, each Ni(II) ion is octahedrally coordinated by six bromide (Br⁻) ions.[2][3] Crucially, these NiBr₆ octahedra share edges with their neighbors, forming two-dimensional (2D) sheets that are stacked along the c-axis.[3] The Ni-Br interatomic distance is approximately 2.55 Å.[1][3]

cluster_0 Anhydrous NiBr₂ Layer Ni1 Ni²⁺ Ni2 Ni²⁺ Ni1->Ni2 J₁, J₂ Br1 Br⁻ Ni1->Br1 Br2 Br⁻ Ni1->Br2 Ni3 Ni²⁺ Ni2->Ni3 J₁, J₂ Ni2->Br2 Br3 Br⁻ Ni2->Br3 Ni3->Br3 Br4 Br⁻ Ni3->Br4 Br2->Ni1 Br2->Ni2 Br3->Ni2 Br3->Ni3

Caption: Edge-sharing NiBr₆ octahedra in anhydrous NiBr₂ form 2D layers.

Magnetic Exchange Pathways

The edge-sharing geometry is paramount to the magnetic behavior of NiBr₂. It creates efficient Ni-Br-Ni superexchange pathways, allowing the magnetic moments of adjacent Ni(II) ions within the triangular lattice to communicate and couple strongly. This coupling is not simple; competing ferromagnetic nearest-neighbor (J₁) and antiferromagnetic next-nearest-neighbor (J₂ and J₃) interactions exist, leading to magnetic frustration.

Observed Magnetic Properties

Due to these strong interactions, anhydrous NiBr₂ displays complex temperature-dependent magnetism:

  • Paramagnetism: At room temperature, thermal energy overcomes the exchange interactions, and the material behaves as a paramagnet.[1]

  • Antiferromagnetic (AFM) Ordering: Upon cooling, it undergoes a phase transition to a commensurate antiferromagnetic (AFM) state at a Néel temperature (Tₙ) of approximately 44-52 K.[1][4][5][6] In this phase, spins within a layer are ordered, and the layers are stacked antiferromagnetically.

  • Helimagnetic Ordering: With further cooling, a second transition occurs at around 23 K (Tᵢc) to an incommensurate helimagnetic (spiral) spin structure.[1][4][6] This complex, non-collinear arrangement arises from the frustrated exchange interactions within the triangular Ni(II) lattice. This phase transition is also associated with the emergence of ferroelectricity, making NiBr₂ a multiferroic material.[4]

Hydrated Nickel(II) Bromide (NiBr₂·xH₂O): A System of Isolated Spins

When anhydrous NiBr₂ is dissolved in water, it forms a blue-green solution from which hydrated crystals can be obtained.[1] The most common and structurally well-characterized form is Nickel(II) bromide hexahydrate, NiBr₂·6H₂O. Other known hydrates include the dihydrate and trihydrate.[1]

Crystal Structure and Ni(II) Coordination

The crystal structure of NiBr₂·6H₂O is fundamentally different from its anhydrous parent. It consists of discrete, isolated trans-[NiBr₂(H₂O)₄] molecular units and two additional water molecules that reside in the crystal lattice (waters of crystallization).[1] Within the complex, the Ni(II) ion is still in an octahedral coordination environment, but now it is bonded to two bromide ions and four water molecules.[2]

cluster_1 Hydrated NiBr₂·6H₂O Unit Ni Ni²⁺ Br1 Br⁻ Ni->Br1 Br2 Br⁻ Ni->Br2 H2O1 H₂O Ni->H2O1 H2O2 H₂O Ni->H2O2 H2O3 H₂O Ni->H2O3 H2O4 H₂O Ni->H2O4 Lattice_H2O1 H₂O (lattice) Lattice_H2O2 H₂O (lattice)

Caption: Isolated trans-[NiBr₂(H₂O)₄] complex in hydrated NiBr₂·6H₂O.

Disruption of Magnetic Exchange Pathways

The coordination of water molecules is the critical structural change that dictates the magnetic properties. By bonding directly to the Ni(II) centers, the water molecules effectively encapsulate the metal ions. This prevents the formation of the edge-sharing Ni-Br-Ni bridges that are essential for strong superexchange. The [NiBr₂(H₂O)₄] units are well-separated from each other in the crystal lattice, rendering the Ni(II) centers magnetically isolated.

Observed Magnetic Properties

As a result of this magnetic isolation, hydrated nickel(II) complexes are typically high-spin and exhibit simple paramagnetic behavior down to very low temperatures.[7] They follow the Curie-Weiss law, which describes the magnetic susceptibility (χ) of non-interacting magnetic moments.[7][8][9]

An interesting intermediate case is the trihydrate, NiBr₂·3H₂O. While its exact crystal structure has not been confirmed by X-ray crystallography, it is believed to have a chain-like structure.[1] Magnetic studies show that it orders antiferromagnetically, but at a much lower temperature (Tₙ = 3.82 K) than the anhydrous form.[10] This suggests the presence of weak, likely one-dimensional, magnetic interactions, but they are significantly attenuated compared to the strong 2D coupling in anhydrous NiBr₂.

Comparative Analysis: The Decisive Role of Water Ligands

The stark contrast in magnetic properties between anhydrous and hydrated Nickel(II) bromide is a direct illustration of a fundamental principle in materials science: structure dictates property.

Data Summary
PropertyAnhydrous NiBr₂Hydrated NiBr₂·6H₂O
Appearance Yellow-brown solid[1]Blue-green solid[1]
Crystal Structure Layered (CdCl₂ type)[1][3]Molecular Crystal
Ni(II) Coordination Octahedral [NiBr₆], edge-sharing[3]Octahedral trans-[NiBr₂(H₂O)₄], isolated units[1]
Magnetic Exchange Strong, 2D superexchange via Ni-Br-Ni bridgesNegligible; Ni(II) centers are magnetically isolated
Magnetic Behavior Complex Antiferromagnetism[1]Simple Paramagnetism[7]
Ordering Temp. (Tₙ) ~44-52 K[1][4][5][6]None
Low-Temp. Phase Helimagnetic (below ~23 K)[1][4]Paramagnetic
Mechanistic Insight

The primary mechanism for the dramatic change in magnetic properties is the ligand-induced structural modification .

  • Anhydrous NiBr₂: The bromide ions act as bridging ligands, creating an extended 2D network that facilitates strong, long-range magnetic communication (superexchange). This cooperative interaction allows the material to achieve a magnetically ordered state at relatively high temperatures.

  • Hydrated NiBr₂·6H₂O: Water, being a suitable ligand for Ni(II), competes with bromide for coordination sites. Its inclusion in the primary coordination sphere breaks apart the Ni-Br-Ni network. The resulting crystal is composed of discrete molecular units instead of continuous layers. The large separation between these units, enforced by the coordinated and lattice water molecules, effectively isolates the Ni(II) magnetic centers, precluding the cooperative interactions needed for long-range magnetic order.

Experimental Protocols

To validate the properties discussed, specific synthesis and characterization procedures are required. The choice of protocol is dictated by the need to control the coordination sphere of the Ni(II) ion.

Synthesis of Anhydrous NiBr₂
  • Principle: This protocol relies on the thermal dehydration of a hydrated salt under conditions that prevent the formation of nickel oxide. The process must be carried out under an inert atmosphere or vacuum due to the hygroscopic nature of the product.[11]

  • Methodology:

    • Place NiBr₂·xH₂O (e.g., 5.0 g) in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

    • Connect the flask to a high-vacuum line equipped with a cold trap.

    • Begin heating the flask gently with a heating mantle, gradually increasing the temperature to ~140-150 °C.[2]

    • Maintain this temperature under dynamic vacuum for several hours (4-6 hours) until all water has been removed. The color should change from green/blue to a characteristic yellow-brown.

    • Allow the flask to cool completely to room temperature under vacuum before backfilling with an inert gas (e.g., Argon or Nitrogen).

    • Store the resulting anhydrous NiBr₂ powder in an inert atmosphere glovebox to prevent rehydration.

Synthesis of NiBr₂·6H₂O
  • Principle: This is a straightforward crystallization from an aqueous solution. The high solubility of Nickel(II) bromide in water allows for easy preparation of a saturated solution from which crystals will form upon cooling or slow evaporation.

  • Methodology:

    • Dissolve anhydrous NiBr₂ (or a hydrated form) in a minimal amount of deionized water at an elevated temperature (~60-70 °C) to create a saturated solution.

    • Cover the beaker with a watch glass and allow it to cool slowly to room temperature.

    • For better crystal growth, place the container in a location free from vibrations.

    • Once crystals have formed, they can be isolated by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold water to remove any surface impurities.

    • Dry the blue-green crystals on a filter paper or in a desiccator.

Magnetic Susceptibility Measurement
  • Principle: The magnetic properties are characterized by measuring the magnetic moment of the sample as a function of temperature and applied magnetic field, typically using a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Methodology:

    • A precisely weighed sample (~5-10 mg) of either anhydrous or hydrated NiBr₂ is loaded into a gelatin capsule or other suitable sample holder.

    • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurement:

      • The sample is cooled from room temperature to the lowest accessible temperature (e.g., 2 K) in the absence of an applied magnetic field.

      • A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is slowly increased. This is the ZFC curve.

      • The sample is then cooled again from a high temperature in the presence of the same DC field, and the moment is measured during cooling. This is the FC curve. Divergence between ZFC and FC curves can indicate magnetic ordering or glassy behavior.

    • Data Analysis: The magnetic susceptibility (χ) is calculated as M/H. Plotting χ vs. T or 1/χ vs. T allows for the identification of magnetic transitions (sharp peaks or kinks) and fitting to the Curie-Weiss law (1/χ = (T - θ)/C) in the paramagnetic region.[8][9]

cluster_synth Synthesis cluster_char Characterization start NiBr₂·xH₂O anhydrous Heat to 150°C under vacuum start->anhydrous hydrate Dissolve in H₂O, crystallize start->hydrate prod_an Anhydrous NiBr₂ anhydrous->prod_an prod_hy NiBr₂·6H₂O hydrate->prod_hy magnetometer SQUID Magnetometer prod_an->magnetometer prod_hy->magnetometer measurement Measure M vs. T (ZFC/FC) magnetometer->measurement analysis Plot χ vs. T Identify Tₙ measurement->analysis result_an Result: Antiferromagnetism Tₙ ≈ 50 K analysis->result_an result_hy Result: Paramagnetism analysis->result_hy

Caption: Experimental workflow for synthesis and magnetic characterization.

Conclusion

The magnetic properties of anhydrous and hydrated Nickel(II) bromide provide a powerful and unambiguous demonstration of the structure-property paradigm in coordination chemistry. The extended, bridged lattice of anhydrous NiBr₂ facilitates strong superexchange, leading to complex antiferromagnetic and helimagnetic ordering. Conversely, the coordination of water molecules in the hydrated form creates a molecular crystal of magnetically isolated Ni(II) centers, resulting in simple paramagnetic behavior. This case study underscores the critical role that ligand selection plays in materials design, enabling scientists to tune and control the magnetic behavior of materials by rationally modifying the metal ion's coordination environment.

References

  • Wikipedia. Nickel(II) bromide. [Link]

  • Rai, B. K., Gao, S., Frontzek, M., et al. (2022). Magnetic properties of Fe-substituted NiBr2 single crystals. OSTI.GOV. [Link]

  • Szlawska, M., Wildes, A., Chechel, D., et al. (2023). Opposite pressure effects on magnetic phase transitions in NiBr2. arXiv. [Link]

  • Visser, D., & Harrison, A. (1996). NiBr 2 ⋅3H 2 O, a lower dimensional antiferromagnet. Journal of Applied Physics. [Link]

  • Materials Project. mp-27637: NiBr2 (Trigonal, R-3m, 166). [Link]

  • Mata-Kersting, E., Otrokov, M. M., Bathon, T., et al. (2022). Noncollinear Magnetic Order in Two-Dimensional NiBr2 Films Grown on Au(111). ACS Nano. [Link]

  • Morosin, B. (2006). THE CRYSTAL, MOLECULAR STRUCTURE AND LIGAND BONDING IN TETRAKIS (N,N′-DIMETHYLTHIOUREA) NICKEL (II) BROMIDE DIHYDRATE. Journal of Coordination Chemistry. [Link]

  • Karmakar, A., & Singh, R. P. (2019). Magnetic-field-induced incommensurate to collinear spin order transition in NiBr2. Journal of Applied Physics. [Link]

  • ResearchGate. Magnetism of NiBr2 under pressure. [Link]

  • Rzaczynska, Z., & Brzyska, W. (2004). Magnetic, thermal and spectral properties of Ni(II) 2,3- , 3,5- and 2,6-dimethoxybenzoates. Journal of Thermal Analysis and Calorimetry. [Link]

  • Tulenbaeva, M., Altybaeva, D., Abduraupova, N., et al. Structural and Coordination Features of a Hydrated Nickel-Bromide Complex with Hexamethylenetetramine. Journal of Chemical and Chemical Technology. [Link]

  • Google Patents. CN111453780A - Preparation method of anhydrous nickel bromide.
  • Synthetic Inorganic Chemistry. NiBr2(dimethoxyethane) (28923-39-9). [Link]

  • ResearchGate. Opposite pressure effects on magnetic phase transitions in NiBr2. [Link]

  • Gorodetsky, B., & Nataro, C. (2023). Improved Yields of Dichlorobis(triphenylphosphine)nickel(II) and Related Compounds by Employing Triethyl Orthoformate. Journal of Chemical Education. [Link]

  • ResearchGate. Magnetic properties of Ni(HL4)2Br2. [Link]

  • University of Cambridge, DoITPoMS. Curie-Weiss law. [Link]

  • Wikipedia. Curie–Weiss law. [Link]

Sources

Exploratory

Preparation of Anhydrous Nickel(II) Bromide (NiBr₂) from its Hydrate: A Comprehensive Technical Guide

Executive Summary Anhydrous nickel(II) bromide (NiBr₂) is a foundational precursor in modern organometallic chemistry, widely utilized as a Lewis acid and a precatalyst in cross-coupling reactions. Commercially, NiBr₂ is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anhydrous nickel(II) bromide (NiBr₂) is a foundational precursor in modern organometallic chemistry, widely utilized as a Lewis acid and a precatalyst in cross-coupling reactions. Commercially, NiBr₂ is most commonly available as a trihydrate (NiBr₂·3H₂O) or hexahydrate (NiBr₂·6H₂O), presenting as a deliquescent green or blue-green solid[1][2]. Because trace water severely poisons moisture-sensitive catalytic cycles and degrades organometallic reagents (e.g., Grignard or organozinc reagents), researchers must rigorously dehydrate the precursor prior to complexation.

This whitepaper details the mechanistic rationale and step-by-step methodologies for synthesizing pure, anhydrous NiBr₂ (a yellow-brown solid)[2] from its hydrated forms, focusing on thermal vacuum dehydration and azeotropic distillation[1][3].

Mechanistic Rationale for Dehydration Strategies

The removal of coordinated water from transition metal halides is not a trivial heating exercise. Direct heating of NiBr₂ hydrates in ambient air or at rapid ramp rates frequently leads to partial hydrolysis. At elevated temperatures, the water of crystallization acts as a nucleophile, hydrolyzing the Ni–Br bond to form nickel oxide (NiO) or nickel hydroxybromide (Ni(OH)Br), while off-gassing hydrogen bromide (HBr). This permanently contaminates the catalyst batch.

To circumvent this, dehydration must be thermodynamically driven to favor water vaporization over hydrolysis. This is achieved via two primary mechanisms:

  • Thermal Vacuum Dehydration: By applying a dynamic high vacuum, the boiling point of water is drastically lowered. This allows the coordinated water molecules to be stripped from the nickel center at moderate temperatures (140 °C to 150 °C) before the activation energy for hydrolysis is reached[1][4].

  • Azeotropic Distillation: This method leverages the immiscibility and azeotropic properties of water and a non-polar solvent like toluene. Toluene and water form a minimum-boiling azeotrope. As the suspension refluxes, the azeotrope vaporizes at a temperature lower than the boiling point of pure water, physically pulling water out of the crystal lattice. The vapor condenses into a Dean-Stark trap where it phase-separates, continuously driving the equilibrium toward the anhydrous state (Le Chatelier's principle) without requiring extreme heat[3].

Quantitative Comparison of Dehydration Methodologies
MethodologyPrimary MechanismOperating Temp.AdvantagesDisadvantages
Protocol A: Thermal Vacuum Sublimation/Evaporation of coordinated water under reduced pressure.140 °CYields highly pure, solvent-free anhydrous NiBr₂[1].Requires a high-vacuum manifold; risk of melting/hydrolysis if heated too rapidly.
Protocol B: Azeotropic Distillation Continuous removal of water via a minimum-boiling azeotrope[3].~110 °CMild thermal conditions; provides visual confirmation of completion via water volume in the trap.Requires complete solvent removal post-reaction; potential for trace solvent occlusion.

Experimental Protocols

To ensure scientific integrity and trustworthiness, both protocols below are designed as self-validating systems . The transition from hydrate to anhydrous NiBr₂ is accompanied by a distinct colorimetric shift (green to yellow-brown)[2] and a mathematically predictable mass loss, allowing the researcher to definitively verify the success of the procedure.

Protocol A: Thermal Vacuum Dehydration (The Gold Standard)

Causality Note: The heating ramp rate is the most critical variable here. If the hydrate is heated too quickly, it will "melt" in its own water of crystallization. This drastically reduces the surface area, trapping water inside a solidifying crust and exacerbating the risk of hydrolysis.

Step-by-Step Methodology:

  • Preparation: Weigh the desired amount of NiBr₂·3H₂O or NiBr₂·6H₂O into an oven-dried Schlenk flask equipped with a large magnetic stir bar.

  • Pulverization: If the hydrate is clumped, gently crush it into a fine powder under an inert atmosphere to maximize the surface area for water egress.

  • Initial Vacuum: Connect the flask to a high-vacuum manifold (dynamic vacuum, < 0.1 Torr). Stir the solid at ambient temperature for 2 hours. This removes bulk surface moisture.

  • Gradual Heating: Submerge the flask in a silicone oil bath. Ramp the temperature slowly (e.g., 10 °C every 30 minutes) to prevent the solid from melting.

  • High-Temperature Bake: Once the bath reaches 140 °C, hold the temperature constant[1]. Maintain dynamic vacuum and vigorous stirring for 12 to 24 hours. The solid will transition from green to a yellow-brown or brownish-yellow powder[2].

  • Cooling & Storage: Backfill the flask with dry Argon or Nitrogen while cooling to room temperature. Transfer the highly hygroscopic anhydrous NiBr₂ to an inert glovebox for storage.

Self-Validation (Gravimetric Analysis): Calculate the theoretical mass loss. For NiBr₂·3H₂O (MW: 272.55 g/mol ) converting to anhydrous NiBr₂ (MW: 218.50 g/mol ), the theoretical mass loss is exactly 19.8% . Weigh the final product; a mass loss matching this theoretical value confirms complete dehydration without sublimation of the metal halide.

Protocol B: Azeotropic Distillation (Dean-Stark Method)

Causality Note: This method is ideal when high-vacuum manifolds are unavailable or when the anhydrous NiBr₂ will be immediately used in a toluene-compatible reaction. The continuous physical diversion of water prevents the reverse hydration reaction[3].

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Suspension: Add the hydrated nickel bromide to the flask, followed by a large excess of anhydrous toluene (e.g., 10 mL per gram of hydrate)[3].

  • Reflux: Heat the vigorously stirred suspension to reflux (bath temperature ~120 °C to maintain a rolling boil at 110 °C).

  • Water Diversion: As the toluene-water azeotrope boils, it will condense and fall into the Dean-Stark trap. Because water is denser than toluene and immiscible at room temperature, it will sink to the bottom of the trap, while the toluene overflows back into the flask.

  • Endpoint Determination: Continue refluxing until no further water droplets are observed falling into the trap, and the volume of water in the trap matches the theoretical water content of the starting hydrate[3].

  • Isolation: Cool to room temperature. The solvent can be removed by vacuum decompression concentration (rotary evaporation followed by high vacuum) to yield the yellow-brown anhydrous powder[3].

Self-Validation (Volumetric & Gravimetric): If starting with 10.0 g of NiBr₂·6H₂O (containing ~3.31 g of water), exactly ~3.3 mL of water should collect in the Dean-Stark trap. Following solvent removal, the final solid mass must equal 6.69 g.

Workflow Visualization

The following diagram maps the logical flow and validation checkpoints of the two primary dehydration methodologies.

NiBr2_Dehydration cluster_Thermal Protocol A: Thermal Vacuum Dehydration cluster_Azeotropic Protocol B: Azeotropic Distillation Start NiBr₂·xH₂O (Hydrate) Green/Blue-Green Solid T1 Grind to fine powder to maximize surface area Start->T1 A1 Suspend hydrate in anhydrous Toluene Start->A1 T2 Apply dynamic vacuum at ambient temperature T1->T2 T3 Ramp heat slowly to 140 °C (Prevent melting/hydrolysis) T2->T3 T4 Hold at 140 °C for 12-24h under dynamic high vacuum T3->T4 Validation Quality Control Validation (Gravimetric Mass Loss & Color Shift) T4->Validation A2 Reflux at ~110 °C with Dean-Stark apparatus A1->A2 A3 Continuous water diversion until phase separation ceases A2->A3 A4 Filter and remove solvent via vacuum decompression A3->A4 A4->Validation End Anhydrous NiBr₂ Yellow-Brown Solid Validation->End

Figure 1: Parallel workflows for the preparation and validation of anhydrous NiBr₂.

References

  • Guidechem.NICKEL(II) BROMIDE TRIHYDRATE 7789-49-3 wiki.
  • FUNCMATER.Nickel(II) bromide, anhydrous(NiBr2)-Crystalline.
  • Google Patents (CN111453780A).Preparation method of anhydrous nickel bromide.
  • Wiley-VCH.Supporting Information (Preparation of Anhydrous Nickel Halides).

Sources

Foundational

High-Fidelity X-Ray Diffraction Analysis of Nickel(II) Bromide Hydrates: A Structural and Mechanistic Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Nickel(II) bromide (NiBr 2​ ) and its hydrated analogues a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Nickel(II) bromide (NiBr 2​ ) and its hydrated analogues are critical precursors in coordination chemistry, magnetic materials research, and pharmaceutical cross-coupling catalysis. The structural integrity of these compounds is highly dependent on their hydration state, which dictates their crystal lattice parameters and coordination geometry. This whitepaper provides an in-depth, self-validating framework for analyzing NiBr 2​ hydrates using X-ray Diffraction (XRD), emphasizing the causality between environmental moisture, phase transitions, and crystallographic outcomes.

Crystallographic Architecture and Mechanistic Insights

The structural behavior of nickel bromides varies significantly with the degree of hydration, though the nickel(II) ion consistently maintains an octahedral molecular geometry[1]. Understanding the atomic-level causality of these structures is essential for interpreting diffractograms accurately.

The Role of Hydration in Crystal Lattices
  • Anhydrous NiBr 2​ : Adopts a hexagonal cadmium chloride (CdCl 2​ ) structure[1]. In this state, the absence of water allows for dense packing, resulting in a highly symmetrical lattice. It is highly deliquescent, acting as a strong Lewis acid that readily forms adducts[1].

  • Dihydrate (NiBr 2​ ·2H 2​ O) : The introduction of two water molecules forces a symmetry break, resulting in a monoclinic unit cell. The structure consists of linear chains, with lattice parameters significantly larger than corresponding nickel chlorides due to the larger ionic radius of the bromide ion[2].

  • Trihydrate (NiBr 2​ ·3H 2​ O) : While single-crystal XRD confirmation is complex due to phase instability, it is widely accepted to adopt a chain structure[1]. This specific hydrate is frequently utilized as a catalytic precursor in complex pharmaceutical synthesis, such as cross-coupling reactions[3].

  • Hexahydrate (NiBr 2​ ·6H 2​ O) : Features isolated trans-[NiBr 2​ (H$_2 O) _4 _2 ⋅6H _2$O[4].

Quantitative Structural Data
Hydration StateChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)Structural Motif
Anhydrous NiBr 2​ HexagonalR-3m a=3.699 , c=18.279 CdCl 2​ -type layers
Dihydrate NiBr 2​ ·2H 2​ OMonoclinicC2/m a=7.21 , b=7.23 , c=9.17 Linear chains
Trihydrate NiBr 2​ ·3H 2​ OAssumed ChainN/AN/APolymeric chains
Hexahydrate NiBr 2​ ·6H 2​ OMonoclinicC2/mIsomorphous to chlorideIsolated trans-molecules

(Note: Standardized powder patterns for these phases are cataloged in crystallographic databases for reference during phase matching[5].)

Phase Transitions and Hydration Logic

Because NiBr 2​ is highly sensitive to ambient humidity, phase purity is a kinetic rather than a static property. A sample left in ambient air will spontaneously absorb moisture, shifting from a hexagonal lattice to a monoclinic one.

PhaseTransition Anhydrous Anhydrous NiBr2 Hexagonal (R-3m) Hexahydrate NiBr2·6H2O Monoclinic Anhydrous->Hexahydrate Ambient Moisture (+6 H2O) Dihydrate NiBr2·2H2O Monoclinic (C2/m) Dihydrate->Anhydrous >200°C Vacuum (-2 H2O) Trihydrate NiBr2·3H2O Chain Structure Trihydrate->Dihydrate Controlled Heating (-1 H2O) Hexahydrate->Trihydrate Thermal Desorption (-3 H2O)

Logical relationship of hydration states and phase transitions in Nickel(II) bromide.

Experimental Protocol: High-Fidelity XRD Analysis

To achieve publication-quality diffractograms, the experimentalist must control the thermodynamics of the sample environment. The following protocol is designed to eliminate moisture-induced phase shifting during data collection.

XRDWorkflow Prep 1. Sample Prep Inert Glovebox Mount 2. Capillary Mount Flame-Sealed Prep->Mount Scan 3. XRD Scan Cu-Kα, Energy Filter Mount->Scan Refine 4. Rietveld Refinement GSAS-II / FullProf Scan->Refine

Step-by-step experimental workflow for high-fidelity X-ray diffraction analysis.

Step 1: Environmental Control and Sample Preparation
  • Action : Transfer the NiBr 2​ sample into an argon-filled glovebox (H 2​ O < 0.1 ppm, O 2​ < 0.1 ppm). Grind the sample using an agate mortar to a particle size of 1–5 µm.

  • Causality : Proper grinding minimizes preferred orientation (texture effects) during the scan. The inert atmosphere prevents the anhydrous form from absorbing water and the hexahydrate from efflorescing, ensuring the structural snapshot represents a single, pure phase.

Step 2: Capillary Mounting
  • Action : Load the finely ground powder into a 0.3 mm borosilicate glass capillary. Pack the powder tightly using a tungsten wire. Flame-seal the open end of the capillary before removing it from the glovebox.

  • Causality : Flat-plate holders expose the sample to ambient air during the multi-hour scan. A flame-sealed capillary acts as a micro-environment, locking the hydration state and preventing dynamic peak shifting as the scan progresses.

Step 3: Data Collection Parameters
  • Action : Mount the capillary on a diffractometer equipped with a Cu-Kα source ( λ=1.5406 Å)[5]. Utilize an energy-discriminating 1D/2D detector or a secondary graphite monochromator. Scan from 2θ=10∘ to 80∘ with a step size of 0.01∘ and a dwell time of 2 seconds per step.

  • Causality : Transition metals like nickel can generate high background fluorescence when exposed to certain X-ray energies (e.g., unfiltered Cu-K β radiation). Energy discrimination filters out this fluorescence, drastically improving the signal-to-noise ratio and allowing for the detection of low-intensity superlattice reflections.

Step 4: Rietveld Refinement and Phase Identification
  • Action : Import the raw .xy or .raw data into refinement software (e.g., GSAS-II). Define the instrumental parameters, then sequentially refine the background, zero-shift, lattice parameters, and atomic positions.

  • Causality : Because the dihydrate and hexahydrate both share monoclinic symmetries but differ in volume, Rietveld refinement mathematically separates overlapping peaks, confirming the exact stoichiometric ratio of lattice water.

Data Interpretation and Causality in Refinement

When analyzing the diffractograms of NiBr 2​ hydrates, pay close attention to the low-angle region ( 2θ<20∘ ).

  • Peak Broadening : If the trihydrate or dihydrate phases show significant peak broadening compared to the anhydrous phase, this indicates stacking faults or micro-strain induced by the partial collapse of the hydrogen-bonding network during dehydration.

  • Phase Mixtures : The presence of a doublet where a singlet is expected (e.g., splitting of the basal reflections) is a definitive marker that the sample has partially hydrated during transfer, underscoring the necessity of the capillary method described in Step 2.

Conclusion

The rigorous X-ray diffraction analysis of Nickel(II) bromide hydrates requires a synthesis of crystallographic knowledge and meticulous environmental control. By understanding the causality between atmospheric moisture and the transition from hexagonal to monoclinic lattices, researchers can design self-validating protocols that yield pristine, artifact-free structural data. Whether utilized in fundamental magnetic studies or as a catalyst in drug development, the precise characterization of NiBr 2​ ensures reproducibility across downstream applications.

References

  • Alexander Decker / IOSR Journals. Stability of Transition Metal Complexes Halides of the Nickel Metal. SlideShare. Available at:[Link]

  • Wikipedia Contributors. Nickel(II) bromide. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Bureau of Standards. Standard X-ray Diffraction Powder Patterns. UNT Digital Library. Available at:[Link]

  • J.A.J. Basten et al. Magnetic behaviour of CoCl2.6H2O and CoBr2.6H2O. Comparison with the quadratic, XY model. ResearchGate. Available at:[Link]

  • Google Patents. US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Electrodeposition of Nanocrystalline Nickel Films Using a Nickel(II) Bromide Hydrate-Modified Sulfamate Bath

Executive Summary Electrodeposition of nickel is a foundational technique in materials science, particularly for the fabrication of micro-electromechanical systems (MEMS), microfluidic devices for drug development, and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Electrodeposition of nickel is a foundational technique in materials science, particularly for the fabrication of micro-electromechanical systems (MEMS), microfluidic devices for drug development, and highly durable protective coatings. While traditional Watts baths rely heavily on nickel chloride for anode depassivation, advanced electroforming applications increasingly utilize nickel sulfamate baths modified with Nickel(II) bromide hydrate ( NiBr2​⋅xH2​O ). This application note details the mechanistic role of bromide ions in optimizing anodic dissolution and cathodic grain refinement, providing a self-validating protocol for synthesizing low-stress, nanocrystalline nickel films.

Mechanistic Insights: The Dual Role of Bromide Ions

To master this protocol, one must understand the causality behind the bath chemistry. Bromide ions serve a dual, highly specific function at both electrodes during the electrodeposition process.

Anodic Depassivation: In sulfamate-based electrolytes, pure nickel anodes are highly susceptible to passivation due to the rapid formation of a dense nickel oxide/hydroxide layer. Halide ions are required to break down this passive film. Bromide ions ( Br− ) from NiBr2​ aggressively adsorb onto the anode surface, displacing oxygen-containing species and facilitating the continuous, uniform dissolution of Ni2+ [1]. Crucially, compared to standard chloride additives, bromides achieve this depassivation while maintaining exceptionally low internal tensile stress in the deposited film—an absolute requirement for delicate MEMS and microfluidic components[1].

Cathodic Grain Refinement and Strengthening: At the cathode, the presence of NiBr2​ , especially when synergistically combined with organic surface brighteners, significantly alters electrocrystallization kinetics. The specific co-adsorption of bromide complexes restricts the surface diffusion of adatoms, thereby increasing the nucleation overpotential. This dynamic forces a high nucleation rate while suppressing grain growth, yielding highly compact nanocrystalline structures (grain sizes <20 nm)[2][3]. Following the Hall-Petch relationship, this extreme grain refinement drastically increases the microhardness and yield strength of the electrodeposited films[4].

Mechanism Br_Ion Nickel(II) Bromide (Br⁻ Source) Anode Ni Anode Surface Br_Ion->Anode Adsorption Cathode Cathode Surface Br_Ion->Cathode Co-adsorption Dissolution Enhanced Ni²⁺ Dissolution (Prevents Passivation) Anode->Dissolution Oxide Breakdown Dissolution->Cathode Steady Ni²⁺ Supply Nucleation Increased Nucleation Rate (Adatom Restriction) Cathode->Nucleation Electrocrystallization Hardness Nanocrystalline Film (High Microhardness) Nucleation->Hardness Hall-Petch Effect

Fig 1: Mechanistic pathway of bromide ions in anodic depassivation and cathodic grain refinement.

Materials and Reagents

The following formulation is optimized for high-efficiency, low-stress deposition[1][4]:

  • Nickel sulfamate tetrahydrate ( Ni(SO3​NH2​)2​⋅4H2​O ): 300 g/L (Primary Ni2+ source)

  • Nickel(II) bromide hydrate ( NiBr2​⋅xH2​O ): 10 - 15 g/L (Anode activator and structural modifier)

  • Boric acid ( H3​BO3​ ): 40 g/L (pH buffer to prevent hydroxide precipitation at the cathode)

  • Sodium lauryl sulfate (SLS): 0.1 - 0.5 g/L (Wetting agent to prevent hydrogen pitting)

  • Surface Brightener (e.g., Saccharin or NSF-E): 1 - 5 g/L (Optional: For synergistic extreme grain refinement)

  • Cathode Substrate: Copper foil or Stainless Steel (316L)

  • Anode: Sulfur-depolarized nickel (SD-Ni) or high-purity Nickel foil

Experimental Protocols

This protocol is designed as a self-validating system. Built-in checks (dummy plating and voltage monitoring) ensure the chemical integrity of the bath before and during the actual experiment.

Step 1: Substrate Activation (Cathode Preparation)
  • Mechanically polish the cathode substrate using SiC abrasive paper (up to 2000 grit), followed by a 1 μ m alumina slurry to achieve a mirror finish.

  • Degrease the substrate ultrasonically in acetone, followed by ethanol, for 5 minutes each.

  • Activation: Immerse the substrate in 10% (v/v) H2​SO4​ for 30 seconds to strip native oxides. Rinse thoroughly with deionized (DI) water and immediately transfer to the plating bath to prevent re-oxidation.

Step 2: Electrolyte Formulation & Purification
  • Dissolve the nickel sulfamate and boric acid in DI water heated to 50 °C.

  • Add the Nickel(II) bromide hydrate and stir until the solution is completely homogeneous.

  • Trustworthiness Check (Dummy Plating): Before experimental use, perform electrolytic purification. Insert a corrugated dummy cathode and run the bath at a low current density (2-5 mA/cm 2 ) for 12 hours. This selectively plates out trace metallic impurities (e.g., Cu, Fe, Pb) that drastically reduce film quality.

  • Adjust the bath pH to a strict window of 3.5 - 4.0 using sulfamic acid (to lower pH) or nickel carbonate (to raise pH).

Step 3: Galvanostatic Electrodeposition
  • Maintain the bath temperature at 55 °C ( ±1 °C) using a thermostated water jacket. Engage continuous magnetic stirring (300 rpm) to ensure uniform mass transport of Ni2+ to the diffusion layer[4].

  • Apply a direct current (DC) with a current density ( J ) of 10 to 20 mA/cm 2 [3].

  • Self-Validation (Voltage Monitoring): Continuously monitor the cell voltage. A stable voltage indicates steady anodic dissolution facilitated by the bromide ions. A sudden voltage spike indicates anode passivation, meaning the Br− concentration has depleted.

  • Deposit until the desired charge density is reached (e.g., 150 C/cm 2 yields approximately 50 μ m of film thickness assuming near 100% Faradaic efficiency)[4].

Step 4: Post-Treatment
  • Remove the coated substrate, rinse with copious amounts of DI water to halt the reaction, and dry under a gentle stream of nitrogen gas.

Workflow SubstratePrep 1. Substrate Activation (Acid Dip & Degreasing) Electrodeposition 4. Galvanostatic Deposition (J = 15 mA/cm², T = 55°C, pH = 4.0) SubstratePrep->Electrodeposition BathPrep 2. Electrolyte Formulation (Ni-Sulfamate + NiBr₂ + H₃BO₃) Purification 3. Electrolytic Purification (Dummy Plating at 2 mA/cm²) BathPrep->Purification Purification->Electrodeposition Characterization 5. Film Characterization (XRD, SEM, Micro-compression) Electrodeposition->Characterization

Fig 2: Self-validating experimental workflow for nanocrystalline nickel electrodeposition.

Data Presentation & Expected Results

The addition of NiBr2​ , particularly when combined with surface brighteners, drastically alters the physical properties of the electrodeposited films. The following table summarizes validated quantitative outcomes based on literature parameters[2][3][4].

Bath CompositionCurrent Density (mA/cm 2 )Average Grain Size (nm)Microhardness (Hv)Internal Stress Profile
Standard Sulfamate (No Additives)1521.1~305Low
Sulfamate + NiBr2​ (10 g/L)1521.6~372Very Low
Sulfamate + Brightener1513.2~490Moderate
Sulfamate + NiBr2​
  • Brightener
15 13.9 >860 Low-Moderate

Interpretation: While NiBr2​ alone primarily serves to stabilize anode kinetics without significantly shrinking grain size, its synergistic use with organic brighteners allows for extreme grain refinement ( 13-14 nm) and a massive spike in microhardness (up to 862 Hv) due to combined solid solution and grain boundary strengthening[2][3][4].

Troubleshooting & Optimization

  • Anode Polarization (Voltage Spike): If cell voltage increases steadily during Step 3, the anode is passivating. Verify that the NiBr2​ concentration has not depleted below 5 g/L. Replenish if necessary.

  • Pitting on Deposit Surface: This indicates hydrogen gas bubbles are adhering to the cathode. Ensure the pH is strictly maintained ≥3.5 and verify the concentration of the wetting agent (SLS)[1].

  • High Internal Stress (Cracking/Peeling): Excessive brightener or organic contamination can cause high tensile stress. Treat the bath with activated carbon, filter the solution, and then replenish the NiBr2​ to restore low-stress deposition dynamics.

Sources

Application

Application Notes &amp; Protocols: NiBr2-Catalyzed Carbon-Carbon Bond Formation

A Comprehensive Guide for Researchers and Drug Development Professionals Introduction: The Ascendancy of Nickel in Modern Synthesis The construction of carbon-carbon (C-C) bonds is the fundamental framework of organic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Nickel in Modern Synthesis

The construction of carbon-carbon (C-C) bonds is the fundamental framework of organic chemistry, enabling the synthesis of molecules that form the basis of pharmaceuticals, agrochemicals, and advanced materials. While palladium has historically dominated the landscape of cross-coupling catalysis, the unique properties of nickel have catalyzed a paradigm shift.[1] Nickel's earth abundance, lower cost, and distinct reactivity profile have established it as a powerful, and often superior, alternative for forging C-C bonds.[1][2]

This guide provides an in-depth, practical framework for utilizing nickel(II) bromide (NiBr2) as a precatalyst in C-C bond formation. We will move beyond procedural lists to explore the mechanistic rationale behind experimental choices, offering robust, field-tested protocols designed for immediate application. This document is intended to empower researchers, scientists, and drug development professionals to not only successfully implement these powerful reactions but also to innovate within the expanding field of nickel catalysis.

The Nickel Advantage: Catalytic Versatility and Power

The adoption of nickel-based systems, particularly those starting from the simple and stable NiBr2 salt, is driven by several key advantages over traditional palladium catalysts:

  • Economic Viability: Nickel is significantly more abundant and less expensive than palladium, making it a highly attractive catalyst for large-scale industrial synthesis.[1]

  • Enhanced Reactivity: Nickel catalysts are exceptionally effective at activating challenging and sterically hindered substrates. They can readily cleave strong C-O, C-S, and C-Cl bonds, which are often unreactive under palladium catalysis.[3][4]

  • Mechanistic Diversity: While often operating through a canonical Ni(0)/Ni(II) catalytic cycle, nickel has a greater propensity to engage in single-electron transfer (SET) pathways, involving Ni(I) and Ni(III) intermediates.[1][5][6] This allows for unique transformations, including cross-electrophile couplings where two different electrophiles are coupled under reductive conditions.[5][7][8][9]

Mechanistic Core: The NiBr2-Based Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for reaction optimization and troubleshooting. NiBr2 is a precatalyst, meaning it is not the active catalytic species. It must first be reduced in situ to the active Ni(0) complex, which then enters the primary catalytic loop.

NiBr2_Catalytic_Cycle cluster_precatalyst Precatalyst Activation cluster_cycle Catalytic Cycle NiBr2 NiBr2 (Precatalyst) Reductant Reduction (e.g., Zn, Mn) NiBr2->Reductant Ni0 Ni(0)L_n (Active Catalyst) Reductant->Ni0 OxAdd R-X (Oxidative Addition) Ni0->OxAdd NiII_RX R-Ni(II)(X)L_n OxAdd->NiII_RX Transmetal R'-M (Transmetalation) NiII_RX->Transmetal NiII_RR R-Ni(II)(R')L_n Transmetal->NiII_RR RedElim Reductive Elimination NiII_RR->RedElim RedElim->Ni0 Product R-R' (Product) RedElim->Product caption Figure 1. Generalized catalytic cycle for Ni-catalyzed cross-coupling.

Figure 1. Generalized catalytic cycle for Ni-catalyzed cross-coupling.

  • Precatalyst Activation: The air-stable Ni(II) precatalyst (e.g., NiBr2 or its glyme adduct NiBr2·glyme) is reduced to a catalytically active Ni(0) species.[10][11] This is commonly achieved using a stoichiometric metallic reductant like zinc (Zn) or manganese (Mn) powder.[11][12]

  • Oxidative Addition: The electron-rich Ni(0) complex inserts into the carbon-electrophile bond (R-X) to form a Ni(II) intermediate. This is often the rate-determining step and is where nickel's high reactivity allows for the activation of less reactive electrophiles like aryl chlorides.[3]

  • Transmetalation: An organometallic nucleophile (R'-M, e.g., an organoboron, organozinc, or Grignard reagent) transfers its organic group to the nickel center, displacing the halide (X).[13]

  • Reductive Elimination: The two organic moieties (R and R') on the Ni(II) center couple to form the new C-C bond, regenerating the active Ni(0) catalyst which re-enters the cycle.[14]

Field-Proven Protocol: NiBr2-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. NiBr2, often as a complex with a bipyridine ligand, has proven highly effective for this transformation.[15]

Experimental Setup and Reagents

Table 1: Reagent Guide for NiBr2-Catalyzed Suzuki-Miyaura Coupling

ReagentMolar Equiv.Purpose & Rationale
Aryl Halide (Ar-X)1.0Electrophile. Bromides are used here, but nickel excels with less reactive chlorides.
Arylboronic Acid (Ar'-B(OH)2)1.5Nucleophile. A slight excess ensures complete consumption of the limiting electrophile.
NiBr2·diglyme0.05 (5 mol%)Precatalyst. The diglyme adduct offers improved solubility and is readily available.[16]
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)0.05 (5 mol%)Ligand. Stabilizes the active Ni(0) species and promotes the key oxidative addition step.[15]
Potassium Phosphate (K3PO4)3.0Base. Activates the boronic acid to form a more nucleophilic boronate species for efficient transmetalation.
Anhydrous Dioxane or Toluene~0.1 MSolvent. Aprotic solvents are used to avoid quenching organometallic intermediates.
Step-by-Step Protocol
  • Inert Atmosphere Preparation: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours) and allowed to cool under a stream of inert gas (Nitrogen or Argon). The reaction is sensitive to oxygen and moisture.

  • Reagent Addition (in a Glovebox): Inside an inert atmosphere glovebox, add the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), NiBr2·diglyme (0.05 equiv.), dtbbpy ligand (0.05 equiv.), and K3PO4 (3.0 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add the required volume of anhydrous solvent via a gas-tight syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to the desired temperature (typically 80–110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Ni-Catalyzed Couplings

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst due to oxygen/moisture.Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[17]
Insufficient temperature.Incrementally increase the reaction temperature by 10-20 °C.
Homocoupling of Nucleophile Transmetalation is too fast relative to oxidative addition.Consider a less electron-rich ligand or a lower reaction temperature.
Formation of Protodeborylation Byproduct Presence of water; base-mediated decomposition of boronic acid.Use rigorously dried solvents and reagents. K3PO4 is often preferred as it is less hydrous than other bases.
Ligand Decomposition Reaction temperature is too high for the chosen ligand.Screen alternative, more thermally stable ligands or reduce the reaction temperature.

Expanding the Synthetic Toolkit: Other NiBr2-Catalyzed Reactions

The utility of NiBr2 extends far beyond a single reaction type. It serves as a versatile precatalyst for a wide array of powerful C-C bond-forming transformations.

Table 3: Scope of NiBr2-Based C-C Bond Formations

Reaction TypeElectrophile (R-X)Nucleophile (R'-M)Typical NiBr2 System
Negishi Coupling Aryl/Alkyl HalidesOrganozincNiBr2 / Ligand (e.g., Pybox, Terpyridine)[17][18][19]
Kumada Coupling Aryl/Alkyl Halides, TriflatesGrignard Reagents (Organomagnesium)NiBr2 / Ligand (e.g., NHCs, Bis(oxazolines))[20][21][22]
Stille Coupling Aryl Sulfamates/SulfonatesOrganostannaneNiBr2 / Phosphine Ligand / KF[4]
Cross-Electrophile Coupling Aryl BromideAlkyl BromideNiBr2 / Ligand / Metallic Reductant (e.g., Mn, Zn)[7][9]

Workflow for New Method Development

When applying NiBr2 catalysis to a new substrate combination, a systematic approach to optimization is critical for success.

Method_Development_Workflow Start Define Transformation (R-X + R'-M) Screen_Precatalyst Screen Ni(II) Precatalyst (NiBr2, NiBr2·glyme, etc.) Start->Screen_Precatalyst Screen_Ligand Screen Ligand Class (Bipyridines, Phosphines, NHCs) Screen_Precatalyst->Screen_Ligand Screen_Base_Reductant Screen Base (for Suzuki) or Reductant (for XEC) Screen_Ligand->Screen_Base_Reductant Screen_Solvent Screen Solvent (Toluene, Dioxane, DMA, NMP) Screen_Base_Reductant->Screen_Solvent Optimize_Conditions Optimize Temperature & Concentration Screen_Solvent->Optimize_Conditions Evaluate_Scope Evaluate Substrate Scope & Functional Group Tolerance Optimize_Conditions->Evaluate_Scope Final_Protocol Finalized Protocol Evaluate_Scope->Final_Protocol caption Figure 2. Systematic workflow for optimizing a NiBr2-catalyzed reaction.

Figure 2. Systematic workflow for optimizing a NiBr2-catalyzed reaction.

Conclusion and Future Perspective

The use of simple, inexpensive, and air-stable NiBr2 as a precatalyst has democratized access to powerful C-C bond-forming reactions. Its ability to activate previously stubborn electrophiles and engage in diverse mechanistic pathways has solved long-standing synthetic challenges. As research continues to uncover novel ligands and reaction conditions, the scope and utility of NiBr2-catalyzed transformations will undoubtedly expand, further cementing nickel's role as an indispensable element in the synthetic chemist's toolbox for drug discovery and beyond.

References

  • Shields, J. D., et al. (2021). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie International Edition.
  • Gao, F., et al. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Catalysis.
  • Ma, J. T., & Liu, T. (2025). Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Organic & Inorganic Au.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent Advances in Nickel Catalysis. Nature. Available at: [Link]

  • Doyle Group. (2023). Ni Cross-Coupling. UCLA Chemistry.
  • Weix, D. J. (2021). Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry.
  • Grubbs, R. H., & Johnson, J. A. (2016). Bench-Stable Nickel Precatalysts with Heck-type Activation. PMC. Available at: [Link]

  • Fu, G. C. (2008). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. PMC. Available at: [Link]

  • MDPI. (2022). Nickel(II) Precatalysts. Encyclopedia. Available at: [Link]

  • Unknown. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Laboratory Handout.
  • Aspuru-Guzik, A., et al. (2025). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. ChemRxiv. Available at: [Link]

  • Wang, X., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Publishing. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2023). Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent. Organic Letters. Available at: [Link]

  • Semproni, S. P., et al. (2021). Diboron-Promoted Reduction of Ni(II) Salts: Precatalyst Activation Studies Relevant to Ni-Catalyzed Borylation Reactions. Organometallics. Available at: [Link]

  • Xu, B., & Tang, W. (2017). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters.
  • Weix, D. J., et al. (2020). Nickel-Catalyzed Cross-Electrophile Coupling Reactions for the Synthesis of gem-Difluorovinyl Arenes. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]

  • Kumar, A., et al. (2020). The NiBr2 catalyzed Suzuki coupling of aryl halides with various... ResearchGate. Available at: [Link]

  • Biscoe, M. R., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Chemistry Portal. Available at: [Link]

  • Rasappan, R. (n.d.). Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents. Dr. Ramesh Rasappan Research Group.
  • Noël, T., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Available at: [Link]

  • Organ, M. G., & Nolan, S. P. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace. Available at: [Link]

  • Gong, H., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.. Available at: [Link]

  • Lin, S., & Engle, K. M. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. PMC. Available at: [Link]

  • Liu, P., et al. (2020). Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. PMC. Available at: [Link]

  • MacMillan, D. W. C., et al. (2026). Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Fu, G. C. (2010). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones. Journal of the American Chemical Society. Available at: [Link]

  • Fu, G. C. (2010). Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones. PMC. Available at: [Link]

  • Biscoe, M. R., & Cardenas, D. J. (2011). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R. (2020). Synthesis of Nickel(I)–Bromide Complexes via Oxidation and Ligand Displacement: Evaluation of Ligand Effects on Speciation and Reactivity. PMC. Available at: [Link]

  • Fu, G. C. (2012). Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles. DSpace@MIT. Available at: [Link]

  • Yamamoto, H., & Tan, J. (2013). Negishi Reaction of Racemic Benzylic Bromides and Alkylzinc Reagents. Synfacts.
  • Lin, S., & Engle, K. M. (2019). Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. NSF Public Access Repository. Available at: [Link]

  • Mirica, L. M. (2021). Synthesis and Reactivity of (N2P2)Ni Complexes Stabilized by a Diphosphonite Pyridinophane Ligand. The Mirica Group.
  • Jamison, T. F. (2023). P,N Ligand in Ni-Catalyzed Cross-Coupling Reactions: A Promising Tool for π-Functionalization. ACS Publications. Available at: [Link]

  • Garg, N. K. (2019). Nickel-Catalyzed Stille Cross Coupling of C—O Electrophiles. PMC. Available at: [Link]

  • O'Brien, M. K., et al. (2021). Nickel- and Palladium-Catalyzed Cross-Coupling of Stibines with Organic Halides: Site-Selective Sequential Reactions with Polyhalogenated Arenes. ACS Publications. Available at: [Link]

  • Wang, X., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Advances. Available at: [Link]

  • Doyle, A. G. (2018). Ni-Catalyzed Carbon–Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Available at: [Link]

  • Nocera, D. G., & Martin, R. (2021). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ChemRxiv. Available at: [Link]

  • König, B., & Company, A. (2020). Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. Available at: [Link]

  • Watson, D. A. (2023). Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Weix, D. J. (2015). Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. PMC. Available at: [Link]

  • Sameera, W. M. C., & Hirao, H. (2025). Mechanism of Nickel-Catalyzed Dual C–O Bond Activation in the Deoxygenation of Ethers via Reductive Cross-Coupling Reaction: A DFT Study. Organometallics. Available at: [Link]

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Method

Advanced Preparation of Nickel-Based Catalysts from NiBr₂ Hydrate: Protocols for Dehydration and Ligand Complexation

Introduction & Mechanistic Rationale Nickel catalysis has become a cornerstone in modern organic synthesis, driving innovations in cross-coupling, metallaphotoredox catalysis, and cross-electrophile coupling. For researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nickel catalysis has become a cornerstone in modern organic synthesis, driving innovations in cross-coupling, metallaphotoredox catalysis, and cross-electrophile coupling. For researchers and drug development professionals, Nickel(II) bromide hydrate (NiBr₂·xH₂O) is an highly attractive precursor due to its bench stability, low cost, and high solubility in polar media.

The Hydration Challenge: Direct use of NiBr₂ hydrate in catalytic cycles is often prohibited by its tightly bound hydration sphere. Water molecules coordinate directly to the Ni(II) center, forming mixed aquabromo complexes [[1]](). In organometallic workflows, these water molecules act as detrimental quenchers—destroying sensitive Grignard reagents in Kumada couplings or trapping single-electron intermediates in photoredox cycles 2.

Causality of Dehydration Strategies: Attempting to dehydrate NiBr₂ hydrate via direct thermal baking often leads to hydrolysis, generating catalytically inactive NiO or Ni(OH)Br species. Therefore, synthesizing active precatalysts requires either chemical dehydration (using scavengers like triethyl orthoformate) or solvent-mediated ligand exchange (using chelating solvents like 1,2-dimethoxyethane). These methods seamlessly strip the water sphere while simultaneously trapping the anhydrous Ni(II) center with a stabilizing ligand 3.

Synthetic Workflow

NiCatalystWorkflow Start NiBr₂ · xH₂O (Bench-Stable Hydrate) DME Reflux in 1,2-Dimethoxyethane (Solvent Dehydration) Start->DME Pathway A TEOF Triethyl Orthoformate (TEOF) (Chemical Dehydration) Start->TEOF Pathway B NiGlyme NiBr₂(glyme) (Labile Precatalyst) DME->NiGlyme App1 Photoredox & Cross-Electrophile Coupling NiGlyme->App1 PPh3 Addition of PPh₃ / dppe in Ethanol TEOF->PPh3 NiPPh3 NiBr₂(PPh₃)₂ (Stable Precatalyst) PPh3->NiPPh3 App2 Suzuki-Miyaura & Kumada Cross-Coupling NiPPh3->App2

Figure 1: Divergent synthetic pathways for preparing active nickel precatalysts from NiBr₂ hydrate.

Experimental Protocols

Protocol A: Synthesis of NiBr₂(glyme) via Solvent-Mediated Dehydration

Application Focus: Metallaphotoredox catalysis and cross-electrophile coupling 4. Mechanistic Rationale: 1,2-Dimethoxyethane (DME or "glyme") acts as both the dehydrating medium and a bidentate ligand. The chelate effect drives the displacement of water. Because the glyme ligand is highly labile, this complex is ideal for in situ generation of active catalysts when mixed with stronger ligands (e.g., dtbbpy or phenanthroline) in high-throughput screening 5.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add NiBr₂·3H₂O (10.0 g, ~36.7 mmol) under an inert argon atmosphere.

  • Chemical Scavenging (Optional but Recommended): Add 15 mL of triethyl orthoformate (TEOF) to chemically scavenge bulk water.

  • Solvent Addition: Add 150 mL of anhydrous 1,2-dimethoxyethane (DME).

  • Reflux & Complexation: Heat the mixture to a gentle reflux (85 °C) with vigorous stirring for 4–6 hours. Self-Validation Check: The initial green suspension will gradually dissolve and transition into a distinct salmon/orange-colored precipitate, confirming successful coordination of the glyme ligand.

  • Isolation: Cool the reaction mixture to room temperature. Filter the salmon-colored solid under a blanket of argon using a Schlenk frit.

  • Washing & Drying: Wash the precipitate with 3 × 30 mL of anhydrous pentane or diethyl ether to remove residual TEOF and unreacted organics. Dry the solid under high vacuum for 12 hours. Store in a glovebox.

Protocol B: Synthesis of NiBr₂(PPh₃)₂ via Chemical Dehydration

Application Focus: Suzuki-Miyaura, Kumada, and traditional cross-coupling reactions 6. Mechanistic Rationale: Triethyl orthoformate (TEOF) reacts irreversibly with hydration water to form ethanol and ethyl formate ( HC(OEt)3​+H2​O→HCO2​Et+2EtOH ). This allows dehydration to occur at mild temperatures, preventing the thermal degradation of the Ni(II) center and ensuring a pristine environment for the coordination of triphenylphosphine (PPh₃) 3.

Step-by-Step Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve NiBr₂·3H₂O (5.0 g, 18.3 mmol) in 50 mL of hot absolute ethanol (approx. 60 °C).

  • Chemical Dehydration: Slowly add triethyl orthoformate (12 mL, excess) to the stirring green solution. Self-Validation Check: The solution will shift from a bright green to a deep golden-yellow/brown hue, indicating the formation of the anhydrous [NiBr₂(EtOH)₄] intermediate.

  • Ligand Addition: In a separate beaker, dissolve triphenylphosphine (10.1 g, 38.5 mmol, 2.1 equiv) in 50 mL of hot absolute ethanol.

  • Precipitation: Pour the hot PPh₃ solution into the dehydrated nickel solution while stirring vigorously. A dark green/olive precipitate of NiBr₂(PPh₃)₂ will form immediately.

  • Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation. Filter the solid via vacuum filtration.

  • Washing & Drying: Wash the filter cake with 2 × 20 mL of cold ethanol, followed by 2 × 20 mL of diethyl ether. Dry under vacuum. The resulting dark green solid is air-stable and can be stored on the benchtop.

Quantitative Data & Precatalyst Comparison

To assist in experimental design, the physical and catalytic properties of the synthesized complexes are summarized below:

PrecatalystVisual AppearanceLigand LabilityPrimary Catalytic ApplicationsStorage & Handling
NiBr₂ · xH₂O Bright Green SolidN/A (Aqueous Sphere)Precursor synthesis; aqueous couplingsHighly hygroscopic; bench-stable
NiBr₂(glyme) Salmon/Orange SolidHigh (Easily displaced by N/P ligands)Photoredox; Cross-electrophile couplingMoisture-sensitive; store in glovebox
NiBr₂(PPh₃)₂ Dark Green/Olive SolidLow/Moderate Suzuki-Miyaura; Kumada couplingAir-stable; benchtop storage viable

References

  • [6] American Chemical Society (ACS). Synthesis and Use of a Nickel Oxidation Catalyst Using Glove Box Methods. Available at:[Link]

  • [2] Università di Bologna. Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel Catalyzed Cross-Electrophile Coupling. Available at: [Link]

  • [1] AIP Publishing. The ion pairing and hydration structure of Ni2+ in supercritical water at 425 °C determined by x-ray absorption fine structure. Available at:[Link]

  • [3] American Chemical Society (ACS). Improved Yields of Dichlorobis(triphenylphosphine)nickel(II) and Related Compounds by Employing Triethyl Orthoformate as an In Situ Dehydrating Agent. Available at:[Link]

  • [4] ResearchGate. Safe and on-demand protocol for the continuous generation of SO2 and Cl2 for subsequent utilization in organic synthesis. Available at: [Link]

Sources

Application

Application Note: The Strategic Role of Nickel(II) Bromide Hydrate in Electrochemical Synthesis

Executive Summary & Strategic Context The renaissance of electrosynthesis has fundamentally shifted the paradigm of transition-metal catalysis, allowing researchers to bypass harsh chemical reductants and access elusive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The renaissance of electrosynthesis has fundamentally shifted the paradigm of transition-metal catalysis, allowing researchers to bypass harsh chemical reductants and access elusive oxidation states via precise electrochemical potential[6]. At the forefront of this movement is Nickel(II) bromide hydrate (NiBr₂·3H₂O) —a bench-stable, cost-effective precatalyst that has become the cornerstone of electro-reductive cross-coupling (e.g., C–N, C–C, and C–P bond formations).

Unlike highly sensitive Ni(0) sources like Ni(COD)₂, NiBr₂·3H₂O is entirely air-stable. Furthermore, compared to anhydrous NiBr₂, the trihydrate form offers superior solubility kinetics in polar aprotic solvents (such as DMF or DMAc). The labile water ligands facilitate rapid and complete ligand exchange with bipyridine or phenanthroline derivatives, ensuring the quantitative formation of the active precatalyst complex before electrolysis begins [1]. This guide provides a comprehensive, self-validating framework for deploying NiBr₂·3H₂O in advanced electrochemical workflows.

Mechanistic Underpinnings: The Ni(I)/Ni(III) Redox Cycle

Understanding the causality behind electrochemical choices requires dissecting the catalytic cycle. In a typical electrochemically driven cross-coupling (such as aryl amination), NiBr₂·3H₂O does not act alone. It is first complexed with a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) to form a reducible Ni(II) species.

  • Cathodic Activation : The Ni(II) precatalyst undergoes a single-electron reduction at the cathode to generate a highly nucleophilic Ni(I) metalloradical species [1].

  • Oxidative Addition : This Ni(I) species rapidly inserts into the aryl halide bond, forming a transient Ni(III) intermediate that quickly reduces back to a stable Ni(II)–aryl complex [2].

  • Nucleophilic Capture & Anodic Oxidation : After the nucleophile (e.g., an amine or alkyl radical) coordinates to the Ni(II)–aryl complex, the critical bottleneck of reductive elimination is overcome via an anodic oxidation event. The anode strips an electron from the complex, generating a high-energy Ni(III) species that rapidly undergoes reductive elimination to release the product and regenerate the Ni(I) catalyst [2].

Mechanism Precat Ni(II)Br₂·3H₂O + Ligand Precatalyst Formation Cathode1 Cathodic Reduction (+ e⁻) Precat->Cathode1 NiI [Ni(I)L] Active Catalyst Cathode1->NiI OxAdd Oxidative Addition (Ar-X) NiI->OxAdd NiII_Ar [Ni(II)(Ar)L] Intermediate OxAdd->NiII_Ar NucAttack Nucleophile Coordination (e.g., Amine / Radical) NiII_Ar->NucAttack NiII_ArNuc [Ni(II)(Ar)(Nuc)L] NucAttack->NiII_ArNuc AnodeOx Anodic Oxidation (- e⁻) NiII_ArNuc->AnodeOx NiIII [Ni(III)(Ar)(Nuc)L] High Energy AnodeOx->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->NiI Catalyst Regeneration Product Cross-Coupled Product (Ar-Nuc) RedElim->Product

Figure 1: The electrochemically driven Ni(I)/Ni(III) catalytic cycle enabled by NiBr₂·3H₂O.

Quantitative Performance & Substrate Scope

The versatility of NiBr₂·3H₂O (and its anhydrous equivalent, NiBr₂·glyme) is demonstrated across various bond-forming reactions. By tuning the ligand and the electrode materials, the same precatalyst can mediate entirely different reaction pathways[4], [5].

Table 1: Comparative Performance of NiBr₂-Catalyzed Electrosynthesis

Reaction TypePrecatalystLigandElectrodes (Anode / Cathode)Current / Cell TypeAvg. Yield Range
C(sp²)–N Amination NiBr₂·3H₂O (10 mol%)dtbbpySacrificial Ni / Ni Foam40 mA / Undivided65% – 92%
C(sp³)–C(sp²) Cross-Coupling NiBr₂·glyme (10 mol%)ttbtpyZn / Ni Foam3 mA / Undivided52% – 81%
C–P Coupling NiBr₂ (in situ)NoneNi-Fe Alloy / NiConstant Current / Undivided60% – 85%
Benzylic C–H Arylation (DME)NiBr₂ (6 mol%)bipyridineFTO / Carbon Fibre3 mA / Undivided50% – 80%

Note: Data synthesized from recent high-impact methodologies [4], [5].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . We utilize constant current (galvanostatic) electrolysis rather than constant voltage; this ensures a steady, predictable rate of electron flux, preventing the over-accumulation of reactive intermediates that lead to homocoupling or catalyst degradation [6].

Protocol A: Electrochemical C–N Aryl Amination

Objective: Couple an aryl bromide with a secondary amine using NiBr₂·3H₂O.

Reagents & Materials:

  • Precatalyst: NiBr₂·3H₂O (10 mol%)

  • Ligand: dtbbpy (15 mol%) (Note: Excess ligand prevents nickel-black formation [3])

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M)

  • Solvent: DMF (Anhydrous, degassed)

  • Electrodes: Sacrificial Zinc or Nickel anode; Nickel foam cathode.

Step-by-Step Workflow:

  • Pre-Complexation (Critical Step): In a dry 20 mL vial, add NiBr₂·3H₂O and dtbbpy. Add 2 mL of DMF and stir for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from a pale green suspension to a homogeneous deep purple/blue solution . If the solution remains green, the ligand exchange has failed (likely due to severely degraded ligand), and electrolysis will result in immediate catalyst death.

  • Reaction Assembly: Add the aryl bromide (1.0 equiv, 0.5 mmol), the amine (1.5 equiv), and the electrolyte to the vial. Dilute with DMF to a total volume of 5 mL.

  • Electrode Insertion: Submerge the Anode and Cathode into the solution, ensuring they are separated by ~5 mm. Do not let the electrodes touch (short circuit risk).

  • Electrolysis: Connect to a potentiostat or DC power supply. Apply a constant current of 5 mA for 4-6 hours (targeting ~2.2 F/mol of electrons).

    • Self-Validation Checkpoint: Monitor the cell voltage. It should stabilize between 1.5 V and 3.5 V . If the voltage spikes above 10 V, electrode passivation has occurred. Stop the reaction, clean the electrodes, and restart.

  • Workup: Disconnect the cell. Dilute the mixture with EtOAc, wash heavily with brine (3x) to remove DMF and electrolyte, dry over Na₂SO₄, and concentrate for column chromatography.

Workflow Prep 1. Pre-Complexation NiBr₂·3H₂O + Ligand (Observe Purple Color) Assemble 2. Cell Assembly Add Substrates & Electrolyte Insert Electrodes Prep->Assemble Electrolysis 3. Galvanostatic Electrolysis (Constant Current) Assemble->Electrolysis Monitor 4. Voltage Monitoring (Maintain 1.5V - 3.5V) Electrolysis->Monitor Monitor->Electrolysis Adjust if Voltage Spikes Workup 5. Aqueous Workup Remove DMF & Salts Monitor->Workup Purify 6. Chromatography & Product Isolation Workup->Purify

Figure 2: Self-validating experimental workflow for undivided cell electrolysis.

Troubleshooting & Causality of Failures

Expertise in electrosynthesis is defined by the ability to diagnose failures mechanistically. If your yield is low, observe the physical state of the reaction:

  • Symptom: Formation of a black precipitate on the cathode ("Nickel Black").

    • Causality: Nickel black is the irreversible aggregation of unligated Ni(0) atoms. This occurs when the rate of cathodic reduction outpaces the rate of oxidative addition, or when the ligand dissociates [3].

    • Solution: Increase the ligand loading (e.g., from 10 mol% to 20 mol%) to ensure the metal remains fully coordinated, or decrease the current density to slow down the generation of Ni(I)/Ni(0).

  • Symptom: High recovery of homocoupled aryl byproducts (Ar-Ar).

    • Causality: The Ni(II)–aryl intermediate is accumulating and reacting with another Ni(I) or Ni(II) species rather than undergoing nucleophilic attack.

    • Solution: This indicates the nucleophile is either too sterically hindered or not sufficiently deprotonated. Adding a mild, non-nucleophilic base or increasing the concentration of the nucleophile will push the equilibrium toward the desired cross-coupled product.

  • Symptom: Rapid voltage drift (>10V) during constant current electrolysis.

    • Causality: The anode is passivating. If using a sacrificial Zn anode, a layer of zinc oxide/hydroxide may be forming, creating immense electrical resistance.

    • Solution: Ensure the reaction is strictly degassed (oxygen promotes oxide film formation) or switch to an alternating polarity (APC) setup to periodically strip the passivation layer.

References

  • Electrochemical Reduction of[Ni(Mebpy)3]2+. Elucidation of the Redox Mechanism by Cyclic Voltammetry and Steady-State Voltammetry.National Science Foundation (NSF PAR).
  • Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications.Journal of the American Chemical Society (ACS).
  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.ISTA Research Explorer.
  • Electrochemical C(sp3)–C(sp2) Cross-Coupling of O-Alkylisoureas with Aryl Halides Using NiBr2·Glyme.Synfacts / ResearchGate.
  • Electrogenerated Nickel Catalyst for C–N Cross-Coupling.ACS Publications.
  • A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions.Accounts of Chemical Research (ACS).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting NiBr₂-Catalyzed Suzuki-Miyaura Couplings

Welcome to the Advanced Technical Support Center for Nickel-Catalyzed Cross-Coupling. While Palladium has historically dominated Suzuki-Miyaura coupling (SMC), Nickel offers unique mechanistic advantages, particularly fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Nickel-Catalyzed Cross-Coupling. While Palladium has historically dominated Suzuki-Miyaura coupling (SMC), Nickel offers unique mechanistic advantages, particularly for challenging electrophiles like aryl chlorides, phenol derivatives, and alkyl halides.

Among nickel sources, NiBr₂ is an inexpensive, air-stable Ni(II) precatalyst. However, transitioning from Pd(0) to NiBr₂ often results in low yields due to incomplete precatalyst activation, sluggish transmetalation, and competitive substrate degradation. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic flowchart to isolate the root cause of your low yield.

Troubleshooting Start Low Yield in NiBr2 SMC CheckColor Is the reaction mixture still green/blue? Start->CheckColor ReductionFail Ni(II) not reduced to Ni(0). Add Zn dust or photoredox. CheckColor->ReductionFail Yes CheckByproducts Analyze byproducts (GC/MS or LC/MS) CheckColor->CheckByproducts No (Turns red/brown) Proto High Protodeboronation? CheckByproducts->Proto Homo High Homocoupling? CheckByproducts->Homo Dimer Unreacted starting materials? CheckByproducts->Dimer ProtoFix Switch to Bpin ester, lower temp, use K3PO4. Proto->ProtoFix Yes HomoFix Degas solvents thoroughly, check ligand sterics. Homo->HomoFix Yes DimerFix Ni trapped as inactive dimer. Adjust Base/Boron ratio. Dimer->DimerFix Yes

Diagnostic flowchart for identifying and resolving low yields in NiBr2-catalyzed Suzuki couplings.

Knowledge Base & Troubleshooting FAQs

Phase 1: Precatalyst Activation

Q: My reaction mixture remains green/blue, and I recover >90% of my starting materials. What is preventing the reaction? A: Incomplete Precatalyst Activation. Unlike Pd(0) or Ni(COD)₂, NiBr₂ is a Ni(II) precatalyst that must be reduced to the active Ni(0) species to initiate the catalytic cycle[1]. If you rely solely on the boronic acid and base to reduce the Ni(II) center, you risk stalling the reaction or consuming your nucleophile via unwanted homocoupling.

  • The Fix: Introduce an explicit reductant. Adding stoichiometric Zinc or Manganese dust is a classical approach. Alternatively, modern protocols utilize photoredox dual catalysis (e.g., using 4CzIPN under blue LED irradiation) to smoothly reduce the Ni(II) precatalyst to Ni(0) via single-electron transfer (SET)[2].

Phase 2: Transmetalation Bottlenecks

Q: I am using an α-halo-N-heterocycle (e.g., 2-chloropyridine), and the reaction completely fails despite successful Ni(0) generation. Why? A: Catalyst Trapping via Dimerization. Alpha-halo-N-heterocycles are notorious in Ni-SMC. While oxidative addition occurs rapidly, these substrates often lead to the formation of highly stable, catalytically inactive dinuclear nickel species (e.g., butterfly complexes)[3]. Furthermore, high ratios of hydroxide/base to boronic acid can form unreactive μ-hydroxo-bridged Ni dimers, acting as a thermodynamic trap[1][4].

  • The Fix: The base-to-boronic acid ratio is critical. Ensure the boronic acid is in slight excess relative to the active base to reverse the formation of these μ-hydroxo dimers[1]. For challenging heterocycles, specialized ligands like tri-ProPhos have been developed specifically to overcome these resting-state traps at low catalyst loadings[5].

Phase 3: Substrate Degradation

Q: The electrophile is consumed, but my yield is low due to massive protodeboronation of the boronic acid. How can I suppress this? A: Nucleophile Degradation via Base/Water Hydrolysis. Protodeboronation occurs when the C–B bond is cleaved by water or protic solvents, often accelerated by strong bases and elevated temperatures. This is a kinetic competition: if transmetalation to Nickel is slower than hydrolysis, your yield will plummet[6].

  • The Fix:

    • Switch Boron Sources: Move from free boronic acids to pinacol (Bpin) or neopentyl glycol esters, which are significantly more stable against protodeboronation[6].

    • Accelerate Transmetalation: Use scaffolding ligands like ProPhos. These ligands feature a pendant hydroxyl group that pre-coordinates the boronic acid, artificially increasing its local concentration and drastically accelerating transmetalation, thereby outcompeting the protodeboronation pathway[7].

Mechanistic Bottlenecks in the Catalytic Cycle

Understanding exactly where the reaction fails allows for targeted troubleshooting.

CatalyticCycle Ni0 Active Ni(0)L_n OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd NiII_ArX Ni(II)(Ar)(X)L_n OxAdd->NiII_ArX Transmet Transmetalation (Ar'-B(OH)2) NiII_ArX->Transmet Trap2 Failure: Dinuclear μ-hydroxo Ni Dimer NiII_ArX->Trap2 NiII_ArAr Ni(II)(Ar)(Ar')L_n Transmet->NiII_ArAr Trap3 Failure: Protodeboronation of Boronic Acid Transmet->Trap3 RedElim Reductive Elimination NiII_ArAr->RedElim RedElim->Ni0 Regeneration Product Ar-Ar' Product RedElim->Product Trap1 Failure: Incomplete Reduction from NiBr2 Trap1->Ni0

The Ni-catalyzed Suzuki-Miyaura catalytic cycle highlighting primary mechanistic failure points.

Quantitative Data: Condition Matrix

Selecting the right ligand and condition pairing is critical. Use this matrix to align your substrate class with the statistically highest-yielding conditions.

Catalyst SystemLigand TypeOptimal BasePrimary Substrate ScopeCommon Yield RangePrimary Failure Mode
NiBr₂ / dtbbpy Nitrogen (Bidentate)K₃PO₄Alkyl halides, cross-electrophile40–85%Incomplete Ni(II) reduction
NiBr₂ / dppf Phosphine (Bidentate)K₂CO₃ / KOHAryl chlorides, Heteroarenes50–95%Dinuclear Ni-hydroxo trapping
NiBr₂ / PCy₃ Phosphine (Monodentate)Cs₂CO₃Unactivated aryl halides60–90%Ligand oxidation, homocoupling
NiBr₂ / ProPhos Scaffolding PhosphineK₃PO₄ (aq)Heteroaryl boronic acids75–98%Protodeboronation (if unoptimized)

Standardized Experimental Protocols

To ensure reproducibility and self-validation, follow these step-by-step methodologies.

Protocol A: Zinc-Activated NiBr₂ Suzuki-Miyaura Coupling

Best for standard aryl chlorides and stable boronic acids.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with NiBr₂ (5 mol%), ligand (e.g., dppf, 5 mol%), Zn dust (15 mol%), aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed solvent (e.g., 1,4-Dioxane or THF) to achieve a 0.1 M concentration.

  • Activation Check (Self-Validation): Stir at room temperature for 15–30 minutes. The solution should transition from a pale green/blue to a dark red/brown. Causality: This color change visually confirms the successful reduction of Ni(II) to the active Ni(0) species.

  • Reaction: Heat the mixture to 80°C for 12–24 hours under a positive pressure of Argon.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, filter through a short pad of Celite, and analyze conversion via GC/MS.

Protocol B: Photoredox-Assisted NiBr₂/dtbbpy SMC[2]

Best for sensitive substrates or when avoiding harsh thermal conditions/metallic reductants.

  • Preparation: Charge a vial with NiBr₂·dtbbpy complex (5 mol%), 4CzIPN photocatalyst (3 mol%), aryl halide (1.0 equiv), and the boronic acid/radical precursor (1.5 equiv).

  • Solvent Addition: Add dry, degassed solvent (e.g., DMA or MeCN) under a nitrogen atmosphere.

  • Irradiation: Place the vial in a photoreactor and irradiate with blue LEDs (440–450 nm) at room temperature for 24 hours. Causality: The light source excites the photocatalyst, providing the energy for single-electron transfer (SET) to reduce the Ni precatalyst, bypassing the need for thermal activation.

  • Workup: Monitor the reaction progression and byproduct formation via LC/MS before standard aqueous workup.

References

  • Deaminative Reductive Arylation Enabled by Nickel/Photoredox Dual Catalysis Source: nih.gov URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: yonedalabs.com URL:[Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation Source: nih.gov URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos Source: acs.org URL:[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand Source: nih.gov URL:[Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: rsc.org URL:[Link]

  • Taming Nickel-Catalyzed Suzuki-Miyaura Coupling: A Mechanistic Focus on Boron-to-Nickel Transmetalation Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing NiBr₂-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for nickel-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing and troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for nickel-catalyzed cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing and troubleshooting reactions catalyzed by NiBr₂ and related Ni(II) precursors. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to resolve issues and enhance the efficiency and reproducibility of your synthetic work.

Introduction: The Power and Pitfalls of Nickel Catalysis

Nickel-catalyzed cross-coupling reactions have become an indispensable tool in modern synthesis, offering unique reactivity and the ability to form challenging C-C bonds, particularly C(sp²)-C(sp³) linkages, from readily available electrophiles.[1][2] Unlike palladium, nickel catalysts can readily engage in single-electron transfer (SET) pathways, opening up a rich world of radical-based mechanisms.[3][4][5] This allows for the coupling of partners that are often challenging for traditional two-electron cross-coupling cycles.[2]

However, this complex reactivity also presents challenges. Reactions catalyzed by NiBr₂ precursors are highly sensitive to a multitude of interconnected parameters, including the choice of ligand, reductant, solvent, and additives. Issues like low yield, poor selectivity, and reaction stalling are common hurdles. This guide provides a structured approach to diagnosing and solving these problems.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during NiBr₂-catalyzed cross-coupling reactions. Each problem is followed by a series of questions and answers to diagnose the root cause and implement effective solutions.

Problem 1: Low or No Product Yield

This is the most frequent issue. The absence of the desired product points to a fundamental failure in one or more key stages of the catalytic cycle.

Q1: Is my Ni(II) precatalyst being effectively activated?

A1: Rationale & Diagnosis: A Ni(II) salt like NiBr₂ is a precatalyst and must be reduced to a catalytically active low-valent state (typically Ni(0) or Ni(I)) for the reaction to initiate.[6][7] Failure to do so is a common reason for a dead reaction. The visual appearance of the reaction can be an indicator; many active nickel-catalyzed reactions exhibit a dark green, brown, or black coloration, while the initial NiBr₂ solution is often a different color. A complete lack of color change may suggest an activation problem.

Solutions:

  • Check the Reductant: Metallic reductants like zinc (Zn) or manganese (Mn) are commonly used.[6][8] Their effectiveness is highly dependent on surface area and purity. Ensure you are using a freshly opened, finely powdered (dust) form of the metal. If using an older bottle, consider gentle activation (e.g., acid wash for Zn) or purchasing a new batch.

  • Screen Reductants: The choice of reductant can be critical. In some systems, Mn is superior to Zn, or vice versa.[6]

  • Consider Alternative Activation: For some transformations, chemical reductants like diboron reagents or silanes can be effective at generating the active Ni(0) species.[9][10] Photochemical or electrochemical methods also provide alternative, milder activation pathways.[5]

Q2: Is my catalyst deactivating prematurely?

A2: Rationale & Diagnosis: Low-valent nickel species, particularly Ni(0), can be prone to aggregation and precipitation as inactive "nickel-black".[11][12] This is especially problematic with electron-rich aryl halides, where the oxidative addition step may be slow, allowing Ni(0) to accumulate and agglomerate.[12] The appearance of a black precipitate that seems to "crash out" of the solution is a strong indicator of this issue.

Solutions:

  • Ligand Choice: The ligand's primary role is to stabilize the nickel center throughout the catalytic cycle and prevent aggregation.[13][14] If you observe deactivation, consider switching to a ligand with stronger binding properties or different steric/electronic characteristics. Bidentate nitrogen ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) are workhorses in this area.[7]

  • Reaction Concentration: Running reactions at higher concentrations can sometimes mitigate nickel-black formation by promoting the formation of stabilizing nickel-amine or nickel-solvent complexes, which are less prone to aggregation.[11]

  • Additives: Coordinating additives, such as halide salts (see Problem 3), can stabilize catalytically active Ni(I) intermediates, preventing disproportionation or aggregation pathways.[4][15]

Q3: Is one of my substrates incompatible or unreactive?

A3: Rationale & Diagnosis: While nickel catalysis is robust, certain functional groups can interfere. Additionally, extreme steric hindrance around the coupling site can inhibit oxidative addition.

Solutions:

  • Functional Group Tolerance: Review the literature for the specific class of coupling you are attempting. While nickel tolerates many groups, acidic protons (e.g., in free phenols or carboxylic acids) will likely need to be protected.

  • Steric Hindrance: For highly hindered substrates, consider ligands with different steric profiles. A bulkier ligand might be needed to promote reductive elimination, while a less bulky one might be required to facilitate oxidative addition.

  • Run a Control Reaction: Test a known, reliable substrate pair under your conditions. If that reaction works, the issue lies with your specific substrates. If the control fails, the problem is with the reaction conditions themselves.

Problem 2: Poor Selectivity (Dominance of Homocoupling)

A common side reaction is the coupling of two identical electrophiles (e.g., Ar-Br + Ar-Br) instead of the desired cross-coupling (Ar-Br + Alkyl-Br).

Q1: Why am I getting homocoupling products?

A1: Rationale & Diagnosis: Cross-selectivity in these reactions is governed by the relative rates of several key steps.[2][4] In many "radical chain" mechanisms, the Ni(0) or Ni(I) catalyst must first react with one electrophile (e.g., the aryl bromide) to form an organonickel intermediate.[6] This intermediate then reacts with the second electrophile (e.g., the alkyl bromide) to generate a radical. If the initial oxidative addition is not selective, or if the subsequent steps are slow, homocoupling can dominate.

Solutions:

  • Ligand Modification: The electronic and steric properties of the ligand are paramount for controlling selectivity.[6][13] Screening different ligands is the most effective strategy. For example, using a ligand with an electron-withdrawing group was shown to improve cross-coupling yield in one study.[6]

  • Adjust Additives: Additives like NaI can sometimes improve cross-selectivity. This may be due to the in situ generation of a more reactive alkyl iodide from an alkyl bromide, altering the relative rates of reaction.[8]

  • Temperature Control: Reaction temperature can influence the relative rates of competing pathways. Running the reaction at a lower temperature may favor the desired cross-coupling pathway.[6][13]

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and optimization questions.

Q1: How do I select the right ligand for my NiBr₂-catalyzed reaction?

A1: Ligand selection is arguably the most critical parameter and is often application-specific. There is no single "best" ligand. However, there are general classes to consider as starting points. The ligand influences catalyst stability, solubility, and the reaction mechanism itself. For instance, nitrogen-based ligands often favor radical pathways, while phosphine ligands may operate via two-electron (organometallic) cycles.[5]

Ligand ClassCommon ExamplesTypical Applications & Characteristics
Bipyridines 2,2'-Bipyridine, dtbbpyWorkhorse ligands for a wide range of C(sp²)-C(sp³) couplings. Often involved in radical mechanisms.[3][7]
Phenanthrolines 1,10-PhenanthrolineSimilar to bipyridines, used to stabilize low-valent nickel intermediates.[16]
Bis(oxazolines) (PyBox), (BiOx)Chiral variants are used for asymmetric catalysis. Effective in controlling selectivity.[5][8]
Phosphines Xantphos, BINAP, PCy₃Often used in reactions involving more traditional organometallic steps. Can favor different selectivity profiles compared to N-ligands.[14][17]

Screening Protocol: A robust approach is to perform a parallel screen of 4-8 ligands from at least two different classes (e.g., bipyridines and phosphines) under your initial reaction conditions.

Q2: What is the role of additives like LiBr or NaI?

A2: Halide additives are not merely spectator salts; they play active roles in the catalytic cycle.

  • Stabilization of Intermediates: Coordinating anions can stabilize key Ni(I) intermediates, preventing decomposition or undesired side reactions.[3][4]

  • Modulating Redox Potentials: By coordinating to the nickel center, additives can alter the redox potential of catalytic intermediates, potentially changing the operative mechanism or increasing the rate of a key step.[4]

  • Halogen Exchange: In reactions involving alkyl bromides, an additive like NaI can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide, which can accelerate the rate of radical formation.[8]

Q3: How do I choose the right solvent?

A3: The solvent must dissolve all reaction components and is often a coordinating agent that can stabilize the catalyst.

  • Amide Solvents (DMF, DMA, NMP): These are the most common solvents for nickel-catalyzed reductive couplings due to their high polarity and coordinating ability.[6][18]

  • Sustainable Alternatives: There is a growing interest in greener solvents. Dimethyl isosorbide (DMI) has been shown to be a highly effective alternative to traditional amide solvents for certain couplings.[18]

  • Non-Amide Solvents (MeCN, THF): Reactions in less coordinating solvents are possible but often require specific additives. For example, the addition of a Lewis base like pyridine can be crucial in acetonitrile to temper the detrimental effects of Lewis acidic zinc salts (e.g., ZnBr₂) that are formed as byproducts.[19]

Q4: My reaction is sluggish. How can I increase the rate?

A4:

  • Temperature: Gently increasing the temperature is often the simplest way to increase the reaction rate, but be cautious, as it can also lead to lower selectivity or catalyst decomposition.[6][13]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the rate, but this is not always linear and can sometimes lead to more side products.[6] A screen of catalyst loading is recommended.

  • Ligand Electronics: Switching to a more electron-donating ligand can sometimes accelerate the initial oxidative addition step, which is often rate-limiting.

Visualizing the Process: Mechanisms and Workflows

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the general catalytic cycle and a logical workflow for addressing common problems.

NiBr2_Catalytic_Cycle cluster_main Generalized Catalytic Cycle Precat Ni(II)Br₂(L) Precatalyst Ni_low Low-Valent Ni(0/I)(L) Active Catalyst Precat->Ni_low Reduction (e.g., Zn, Mn) OA Ar-Ni(II/III)-Br(L) Oxidative Adduct Ni_low->OA Oxidative Addition (Ar-Br) Radical_Capture Ar-Ni(III)-Alkyl(L) Intermediate OA->Radical_Capture Radical Generation & Capture (Alkyl-Br) Radical_Capture->Ni_low Reductive Elimination Product Ar-Alkyl Product Radical_Capture->Product Troubleshooting_Workflow cluster_check Initial Checks cluster_catalyst Catalyst System Optimization Start Problem Encountered (e.g., Low Yield) Check_Reagents Reagents OK? (Purity, Age, Inertness) Start->Check_Reagents Check_Setup Setup Correct? (Temp, Atmosphere) Start->Check_Setup Screen_Reductant Screen Reductant (Zn vs. Mn, Purity) Check_Reagents->Screen_Reductant If OK Check_Setup->Screen_Reductant If OK Screen_Ligand Screen Ligands (N- vs. P-based) Screen_Reductant->Screen_Ligand Screen_Solvent Screen Solvents (Amide vs. Other) Screen_Ligand->Screen_Solvent Screen_Additives Screen Additives (Halide Salts) Screen_Solvent->Screen_Additives Outcome Reaction Improved? Screen_Additives->Outcome End Problem Solved Outcome->End Yes Reassess Reassess Problem / Consult Literature Outcome->Reassess No

Caption: A logical workflow for troubleshooting common issues in NiBr₂-catalyzed reactions.

Experimental Protocols

Protocol 1: General Procedure for a Ligand/Solvent Screen

This protocol outlines a parallel screening approach to quickly identify promising reaction conditions.

  • Array Setup: In a glovebox, arrange an array of 8 glass vials (e.g., 1-dram vials) equipped with small magnetic stir bars.

  • Stock Solutions: To ensure consistency, prepare stock solutions of your aryl halide, alkyl halide, and an internal standard (e.g., mesitylene) in the primary solvent you are testing (e.g., DMA).

  • Precatalyst & Reductant Addition: To each vial, add the NiBr₂ precatalyst (e.g., 5 mol%) and the reductant (e.g., Zn dust, 2.0 equiv).

  • Ligand Addition: To each vial, add a different ligand (e.g., 6 mol%). For solid ligands, add them as solids. For liquid ligands, add them via syringe.

  • Initiation: Add the solvent to each vial (e.g., 0.5 mL), followed by the stock solution containing the substrates and internal standard.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate. Run the reaction for a set time (e.g., 12-24 hours).

  • Analysis: After the reaction time, quench each vial with an aliquot of a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze the crude mixture by GC or ¹H NMR to determine the yield relative to the internal standard. This allows for rapid comparison of conditions.

References

  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research. Available at: [Link] [3][4]2. Mechanism of Ni-Catalyzed Reductive 1,2-Dicarbofunctionalization of Alkenes. NSF Public Access Repository. Available at: [Link] [16]3. Optimized Reaction Conditions for Ni-Catalyzed Reductive Cross-coupling. YouTube. Available at: [Link] [1]4. Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry. Available at: [Link] [2]5. The mechanism of the NiBr2-catalyzed Hirao reaction of PhBr and Y2P(O)H... ResearchGate. Available at: [Link] [20]6. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Publishing. Available at: [Link] [6]7. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PMC. Available at: [Link] [4]8. Visible-Light-Induced Nickel-Catalyzed Cross-Coupling of Aryl Bromides with Nitriles. Organic Letters. Available at: [Link] [21]9. Alkali–metal nickelates: catalytic cross-coupling, clusters and coordination complexes. Chemical Communications (RSC Publishing). Available at: [Link] [22]10. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC. Available at: [Link] [15]11. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Vinyl Acetate in Dimethyl Isosorbide as a Sustainable Solvent. Organic Letters. Available at: [Link] [18]12. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. PMC. Available at: [Link] [13]13. Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis. Available at: [Link] [17]14. Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. Available at: [Link] [23]15. Diboron-Promoted Reduction of Ni(II) Salts: Precatalyst Activation Studies Relevant to Ni-Catalyzed Borylation Reactions. Organometallics. Available at: [Link] [9]16. Bench-Stable Nickel Precatalysts with Heck-type Activation. ACS Publications. Available at: [Link] [24]17. Optimization of nickel catalyzed cross coupling reaction of 2‐methoxynaphthalene with p‐tolylMgBra… ResearchGate. Available at: [Link] [25]18. Translation of Nickel-Catalyzed C(sp2)–C(sp3) Cross-Electrophile Coupling to Non-Amide Solvents. Organic Letters. Available at: [Link] [19]19. Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link] [8]20. Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace. Available at: [Link] [7]21. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link] [14]22. US20150141684A1 - Nickel pre-catalysts and related compositions and methods. Google Patents. Available at: [26]23. Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube. Available at: [Link] [27]24. Diboron-Promoted Reduction of Ni(II) Salts: Precatalyst Activation Studies Relevant to Ni-Catalyzed Borylation Reactions. ResearchGate. Available at: [Link] [28]25. Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.. Available at: [Link] [5]26. Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. Available at: [Link] [11]27. Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe. Available at: [Link] [12]28. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. Organic Letters. Available at: [Link] [29]29. Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling. PMC. Available at: [Link] [10]30. Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Journal of the American Chemical Society. Available at: [Link] [30]31. Mechanisms of nickel-catalyzed reductive cross-coupling reactions. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Stability of Nickel(II) bromide hydrate in air and moisture.

Welcome to the Technical Support Center for Transition Metal Halides. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and handling requirements of Nickel(II) bromid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition Metal Halides. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry and handling requirements of Nickel(II) bromide hydrate ( NiBr2​⋅xH2​O ).

Because this compound is highly sensitive to ambient moisture, improper handling frequently leads to catalytic failure, stoichiometric errors, and degraded reagents. This center provides diagnostic data, mechanistic troubleshooting, and self-validating protocols to ensure experimental integrity.

Part 1: Quantitative Phase & Stability Diagnostics

Nickel(II) bromide exists in several hydration states depending on temperature and ambient humidity[1]. Understanding these states is critical, as the hydration level directly dictates the material's molecular weight, color, and suitability for specific chemical applications.

Table 1: Hydration States and Physical Properties of Nickel(II) Bromide

Hydration StateChemical FormulaVisual AppearanceFormation / Transition Conditions
Hexahydrate NiBr2​⋅6H2​O Green solidCrystallizes from aqueous solutions below 29°C[1].
Trihydrate NiBr2​⋅3H2​O Greenish/Yellowish-green scalesCrystallizes above 29°C; loses 3H2​O at 300°C[1].
Dihydrate NiBr2​⋅2H2​O Greenish solidForms by dehydrating hexahydrate over conc. H2​SO4​ at 5°C[1].
Anhydrous NiBr2​ Yellow/Brownish-yellow powderFormed via dehydration at ~140°C or by action of Br2​ on Ni[1].

Part 2: Handling & Processing Workflow

Workflow A Incoming NiBr₂·xH₂O (Greenish-Yellow Solid) B Visual & Mass Inspection Check for Deliquescence A->B C State: Dry Powder Proceed to Weighing B->C Passes D State: Sticky/Paste Moisture Compromised B->D Fails E Aqueous Applications (Electroplating) C->E F Anhydrous Applications (Cross-Coupling Catalysis) C->F G Thermal Dehydration (140°C - 300°C, HBr stream) D->G Recovery H Chemical Dehydration (DME Complexation) F->H Precursor Prep I Store in Glovebox (<1 ppm H₂O/O₂) G->I H->I

Workflow for diagnosing and processing Nickel(II) bromide hydrate based on moisture exposure.

Part 3: Troubleshooting & FAQs

Q1: My Nickel(II) bromide hydrate turned from a free-flowing powder into a dark green, sticky paste overnight. What happened, and can I still use it? A: Your reagent has undergone deliquescence. Anhydrous and partially hydrated Nickel(II) bromide are highly hygroscopic[1][2].

  • The Causality: The vapor pressure of a saturated aqueous solution of NiBr2​ is lower than the partial pressure of water vapor in ambient air. Consequently, the salt continues to absorb atmospheric moisture until it literally dissolves in its own water of hydration.

  • Resolution: It cannot be used for moisture-sensitive organometallic chemistry in this state. You must either use it strictly for aqueous applications (like electroplating) or subject it to rigorous thermal dehydration.

Q2: I am using NiBr2​⋅xH2​O as a precatalyst in a cross-coupling reaction, but my yields are highly inconsistent from batch to batch. Why? A: This is a classic stoichiometry error caused by variable hydration. Because NiBr2​ continuously absorbs moisture[2], the value of " x " in your hydrate is constantly changing.

  • The Causality: If you weigh out 100 mg of what you assume is the trihydrate ( NiBr2​⋅3H2​O ), but it has absorbed enough moisture to become the hexahydrate ( NiBr2​⋅6H2​O ), you are introducing significantly fewer moles of active Ni2+ into your reaction. Furthermore, the excess water acts as a poison to many catalytic cycles.

  • Resolution: Do not use the raw hydrate directly for sensitive catalysis. Instead, convert it into a stable, well-defined complex such as NiBr2​(dme) (See SOP below)[3].

Q3: Can I restore deliquescent Nickel(II) bromide to its anhydrous form by simply baking it in a vacuum oven? A: No. Simple thermal dehydration in the presence of residual air or static vacuum often leads to hydrolysis.

  • The Causality: At elevated temperatures, the water of hydration reacts with the nickel bromide to form nickel oxides ( NiO ) or nickel hydroxybromides ( Ni(OH)Br ), releasing HBr gas. These oxides are catalytically dead.

  • Resolution: To properly thermally dehydrate the material, it must be heated to between 140°C and 300°C under a continuous stream of dry Hydrogen Bromide ( HBr ) gas[1]. According to Le Chatelier's principle, the excess HBr suppresses the forward hydrolysis reaction, ensuring the product remains pure, anhydrous NiBr2​ .

Part 4: Standard Operating Procedures (SOP)

SOP: Chemical Dehydration via Ligand Complexation (Synthesis of NiBr2​(dme) )

Purpose: To convert variable-hydrate Nickel(II) bromide into a stable, weighable, anhydrous precursor for cross-coupling catalysis[3]. Self-Validation Mechanism: This protocol is visually self-validating. The starting hydrate is green; the successful anhydrous 1,2-dimethoxyethane (DME) complex precipitates as a distinct salmon-pink solid. If the final solid is green, moisture is still present[3].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottomed Schlenk flask, thoroughly degassed and backfilled with inert gas ( N2​ or Ar), add 26.2 g (96.13 mmol) of NiBr2​⋅3H2​O .

  • Initial Dissolution: Add 60 mL of absolute ethanol to the flask.

  • Heating: Heat the mixture to 60°C and stir continuously for 1 hour and 15 minutes.

    • Validation Check: The solution must turn a deep, homogeneous green.

  • Complexation: Slowly add 300 mL of anhydrous 1,2-dimethoxyethane (DME) to the stirring mixture.

  • Precipitation: Increase the temperature to 85°C.

    • Validation Check: The initial solid will dissolve, and a salmon-pink precipitate ( NiBr2​(dme) ) will begin to form as the DME displaces the water and ethanol ligands[3].

  • Isolation: Cool the reaction mixture to room temperature. Isolate the salmon-pink solid via Schlenk filtration under an inert atmosphere.

  • Storage: Store the isolated NiBr2​(dme) in a tightly sealed, corrosion-resistant container within a glovebox (<1 ppm H2​O / O2​ )[3][4].

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Activity of NiBr₂ Hydrate vs. Anhydrous NiBr₂

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition-metal catalysis, nickel has emerged as a cost-effective and versatile alternative to precious metals, particularly in cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, nickel has emerged as a cost-effective and versatile alternative to precious metals, particularly in cross-coupling reactions that form the backbone of modern synthetic chemistry. Among the various nickel sources, nickel(II) bromide (NiBr₂) is a commonly employed precatalyst. It is commercially available in both anhydrous and hydrated forms, leading to a critical question for the discerning researcher: Does the water of hydration significantly impact catalytic activity, and which form is optimal for a given transformation?

This guide provides an in-depth comparison of the catalytic performance of NiBr₂ hydrate and its anhydrous counterpart. We will delve into the practical implications of their use, supported by experimental insights and protocols, to empower you to make informed decisions in your synthetic endeavors.

The Dichotomy of Water in Nickel Catalysis: Friend or Foe?

The primary distinction between NiBr₂ hydrate (typically NiBr₂·3H₂O) and anhydrous NiBr₂ lies in the presence of coordinated water molecules within the crystal lattice of the former.[1][2] This seemingly subtle difference has profound implications for the catalyst's physical properties, handling, and, most importantly, its behavior in a catalytic cycle.

Water in nickel-catalyzed reactions can play a dual role. In certain transformations, such as the Suzuki-Miyaura coupling, a controlled amount of water can be beneficial, aiding in the dissolution of the base and facilitating the activation of boronic acid derivatives.[3] Conversely, for many organometallic reactions, the presence of water is strictly avoided as it can lead to the decomposition of sensitive reagents and intermediates, as well as catalyst deactivation through the formation of nickel hydroxides or oxides.[4]

Physicochemical Properties: A Tale of Two Catalysts

The choice between hydrated and anhydrous NiBr₂ often begins with a consideration of their fundamental properties.

PropertyNiBr₂ Hydrate (NiBr₂·xH₂O)Anhydrous NiBr₂
Appearance Greenish crystalline solid[1]Yellow-brown to golden-yellow crystalline solid[5]
Hygroscopicity Hygroscopic, can absorb moisture from the air[1]Highly hygroscopic, readily absorbs moisture to form hydrates[5]
Solubility in Water Soluble[1]Soluble, forms the hexahydrate[5]
Solubility in Organic Solvents (e.g., THF, DMF) Generally lower solubilityPoorly soluble in many organic solvents, often used as a complex (e.g., with DME) for improved solubility[6]
Stability Air-stable and easier to handle[7]Air-sensitive, requires handling under inert atmosphere to maintain anhydrous state[6]
Cost-Effectiveness Generally more economical[7]Typically more expensive due to the need for anhydrous synthesis and handling

Catalytic Performance: Precursor vs. Active Species

In most nickel-catalyzed cross-coupling reactions, the active catalytic species is a low-valent Ni(0) or Ni(I) complex, which is generated in situ from a Ni(II) precatalyst.[8] Both NiBr₂ hydrate and anhydrous NiBr₂ serve as precursors to this active species.

NiBr₂ Hydrate: The Practical Precatalyst

NiBr₂ hydrates, such as the commonly available trihydrate (NiBr₂·3H₂O), are often favored for their ease of handling and lower cost.[7] They are air-stable and do not require storage in a glovebox. For many applications, the small amount of water introduced with the catalyst does not significantly interfere with the reaction, or can even be advantageous.

However, the water of hydration can influence the initial stages of the reaction. The reduction of Ni(II) to the active Ni(0) or Ni(I) species in the presence of a reducing agent (e.g., zinc or manganese powder) may be affected by the presence of water.

Anhydrous NiBr₂: The Choice for Controlled Environments

Anhydrous NiBr₂ is the preferred choice when stringent exclusion of water is critical for the reaction's success. This is particularly true for reactions involving highly moisture-sensitive reagents, such as Grignard reagents or organolithiums. Due to its poor solubility in many organic solvents, anhydrous NiBr₂ is often used as a complex with a weakly coordinating ligand, such as 1,2-dimethoxyethane (DME), to form NiBr₂(dme).[6] This complex offers improved solubility and is a reliable source of anhydrous NiBr₂.

The primary drawback of anhydrous NiBr₂ and its complexes is their sensitivity to air and moisture, necessitating handling under an inert atmosphere.[6]

Experimental Protocols

Protocol 1: Preparation of Anhydrous NiBr₂(dme) from NiBr₂·3H₂O

This protocol is adapted from a literature procedure for the synthesis of the dimethoxyethane complex of nickel bromide from its hydrated form, providing a soluble and anhydrous source of NiBr₂ for catalysis.[6][9]

Materials:

  • NiBr₂·3H₂O

  • Absolute ethanol (non-distilled)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Anhydrous diethyl ether

  • Two-neck round-bottom flask

  • Swivel-frit apparatus

  • Schlenk line or glovebox

Procedure:

  • To a 500 mL two-neck round-bottom flask equipped with a swivel-frit apparatus, add NiBr₂·3H₂O (e.g., 26.2 g, 96.1 mmol).

  • Attach the flask to a dual-manifold vacuum line and maintain under an argon atmosphere.

  • Add 60 mL of absolute ethanol via syringe or cannula.

  • Heat the mixture to 60°C with stirring for 1.5 hours, resulting in a green solution.

  • To the resulting solution, add 250 mL of non-distilled DME without cooling.

  • Stir the mixture at 70°C overnight.

  • Remove the volatile components in vacuo. This will initially form a viscous green gum that turns into an orange solid upon further drying.

  • Add 300 mL of anhydrous DME to the solid.

  • Heat the mixture to 85°C for 2 hours. A salmon-colored powder of NiBr₂(dme) will precipitate.

  • Allow the mixture to cool to room temperature and then further crystallize by cooling the flask to -78°C (dry-ice/acetone bath).

  • Filter the precipitate, wash with anhydrous diethyl ether (3 x 20 mL), and dry under high vacuum to yield the salmon-orange powder of NiBr₂(dme).

  • Store the product under an inert atmosphere.

Diagram of the Preparation of Anhydrous NiBr₂(dme)

G cluster_0 Step 1: Initial Dissolution and Dehydration cluster_1 Step 2: Complexation and Further Dehydration cluster_2 Step 3: Precipitation and Isolation A NiBr₂·3H₂O in Ethanol B Green Solution A->B 60°C, 1.5h C Add DME B->C D Orange Solid (after vacuum) C->D 70°C, overnight, then vacuum E Add Anhydrous DME D->E F NiBr₂(dme) Precipitate E->F 85°C, 2h, then cool G Isolate and Dry F->G G NiII Ni(II)Br₂·3H₂O NiI Ni(I) NiII->NiI Reduction Ni0 Ni(0) NiI->Ni0 Reduction PC Photocatalyst PC_excited PC* PC->PC_excited PC_excited->NiII PC_oxidized PC⁺ PC_excited->PC_oxidized

Sources

Comparative

The Ligand's Decisive Role: A Comparative Guide to NiBr2 Hydrate in Cross-Coupling Catalysis

For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and versatile catalytic systems for carbon-carbon and carbon-heteroatom bond formation is perpetual. Nickel-catalyzed c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and versatile catalytic systems for carbon-carbon and carbon-heteroatom bond formation is perpetual. Nickel-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to palladium-based methodologies, prized for its unique reactivity and ability to couple a wider range of electrophiles.[1] At the heart of this catalytic prowess lies the ancillary ligand, a component that profoundly dictates the catalyst's stability, activity, and selectivity. This guide provides an in-depth comparative study of different ligand classes in conjunction with the readily available and air-stable precatalyst, nickel(II) bromide hydrate (NiBr2·xH2O), offering field-proven insights and experimental data to inform your catalyst system design.

The Unseen Hand: Why Ligand Choice is Critical in Nickel Catalysis

Unlike its palladium counterpart, nickel possesses a more complex and accessible range of oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[2] This versatility allows for diverse mechanistic pathways, often involving single-electron transfer (SET) and radical intermediates, especially when coupling C(sp³)-hybridized electrophiles.[3][4] The ligand is not a mere spectator; it is an active participant that modulates the electronic and steric environment of the nickel center. Its key roles include:

  • Stabilizing Reactive Intermediates: Chelating N-ligands, for instance, are critical for stabilizing nickel radical intermediates (Ni(I) and Ni(III)), thereby promoting radical pathways essential for many modern cross-coupling reactions.[5][6]

  • Facilitating Key Catalytic Steps: The ligand influences the rates of oxidative addition and reductive elimination, the two cornerstones of the catalytic cycle. Strong σ-donating ligands like N-heterocyclic carbenes (NHCs) can facilitate oxidative addition.[7]

  • Dictating Reaction Mechanism: The choice between a phosphine and a nitrogen-based ligand can determine whether the reaction proceeds through a traditional two-electron pathway (Ni(0)/Ni(II)) or a more complex radical-based mechanism (Ni(I)/Ni(III)).[4]

This guide will compare three major classes of ligands commonly employed with NiBr2 hydrate: Phosphine Ligands, N-Heterocyclic Carbene (NHC) Ligands, and Bidentate Nitrogen-Based Ligands.

The Workhorses: Phosphine Ligands

Phosphine ligands, particularly the bulky, electron-rich dialkyl-ortho-biaryl phosphines (e.g., Buchwald-type ligands), have been instrumental in the success of cross-coupling catalysis.[8] While extensively developed for palladium, their application in nickel catalysis is also widespread, often promoting classical Ni(0)/Ni(II) catalytic cycles.

Causality of Experimental Choice: The selection of a phosphine ligand is often driven by the desire for a well-defined, two-electron pathway, which can offer predictable reactivity and stereochemical outcomes. The steric bulk of ligands like those of the Buchwald-type is crucial for promoting the reductive elimination step and preventing catalyst deactivation pathways like β-hydride elimination.[3]

Performance Characteristics:

  • Strengths: Generally effective for C(sp²)–C(sp²) couplings (e.g., Suzuki-Miyaura, Negishi), often providing high yields and good functional group tolerance. Bidentate phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) are particularly effective in stabilizing the nickel center.[9][10]

  • Limitations: Can be sensitive to air and moisture. For C(sp³)-electrophiles, phosphine-ligated systems may be less effective than their N-ligand counterparts, which are better suited to stabilize the radical intermediates involved in these transformations.[4]

The Power Donors: N-Heterocyclic Carbene (NHC) Ligands

NHCs are a class of persistent carbenes that have gained prominence as ancillary ligands due to their strong σ-donating properties, often surpassing those of phosphines.[7][11] This strong donation forms a robust M-L bond, leading to highly stable and active catalysts.

Causality of Experimental Choice: NHC ligands are chosen for their exceptional thermal and oxidative stability.[7] Their strong electron-donating ability facilitates the oxidative addition of even challenging substrates, such as aryl chlorides and sterically hindered electrophiles.[7][12] This makes them ideal for reactions requiring higher temperatures or involving less reactive coupling partners.

Performance Characteristics:

  • Strengths: High stability allows for challenging transformations and catalyst longevity. They are effective in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-N couplings.[11][13] The imidazolium salt, a precursor to the NHC, can sometimes act as both the ligand precursor and a coupling partner.[13]

  • Limitations: The synthesis of complex NHC ligands can be more involved than that of simple phosphines. The very strong Ni-NHC bond can sometimes slow down the final reductive elimination step.

The Radical Tamers: Bidentate Nitrogen-Based Ligands

This class, including ligands based on pyridine, bipyridine (bpy), phenanthroline, and oxazoline moieties, has been central to the recent explosion in nickel-catalyzed cross-electrophile and C(sp³)-coupling reactions.[3][5]

Causality of Experimental Choice: Bidentate N-ligands are paramount when the reaction is intended to proceed via a radical pathway involving Ni(I) and Ni(III) intermediates.[3][4] Their π-accepting imine groups are redox-active, enabling them to stabilize the open-shell, paramagnetic nickel species that are crucial for activating alkyl halides.[5][6] This contrasts with phosphine ligands, which generally favor closed-shell, two-electron pathways.[4]

Performance Characteristics:

  • Strengths: Uniquely suited for reactions involving alkyl electrophiles and cross-electrophile couplings.[3] They demonstrate excellent reactivity in stereoconvergent couplings of racemic alkyl electrophiles.[3] The ligands themselves are often inexpensive and readily available.

  • Limitations: The reaction mechanisms can be complex and harder to predict. The substrate scope might be more specialized towards radical-based transformations compared to the broader applicability of phosphines or NHCs in traditional C(sp²) couplings.

Performance at a Glance: Comparative Data Summary

The following table synthesizes typical performance characteristics of each ligand class when used with a NiBr₂ precursor in cross-coupling reactions. The data represents a qualitative summary based on numerous reports in the literature, as direct head-to-head comparisons under identical conditions are rare.

Ligand ClassPrimary MechanismTypical Substrate ScopeKey AdvantagesCommon LimitationsRepresentative Ligands
Phosphines Ni(0)/Ni(II) (Two-electron)Aryl/Vinyl Halides (Suzuki, Negishi, Buchwald-Hartwig)Well-understood reactivity, high yields for C(sp²) couplings.Air-sensitivity, less effective for C(sp³) electrophiles.PPh₃, dppf, Xantphos, Buchwald-type ligands.[8][9][10]
N-Heterocyclic Carbenes (NHCs) Ni(0)/Ni(II)Aryl/Vinyl Halides (especially chlorides), C-H activation.High thermal/oxidative stability, activates challenging substrates.[7][12]Can be synthetically complex, may slow reductive elimination.IPr, IMes, and derivatives.[11]
Bidentate N-Ligands Ni(I)/Ni(III) (Radical Pathways)Alkyl Halides, Cross-Electrophile Coupling.Excellent for C(sp³) couplings, stabilizes radical intermediates.[3][5]Complex mechanisms, may be less general for C(sp²) couplings.Bipyridine (bpy), Phenanthroline, PyBox.[6]

Visualizing the Catalysis: Mechanistic Pathways and Workflow

The choice of ligand directly impacts the operative catalytic cycle. Below are simplified representations of the dominant pathways.

Ni_Catalytic_Cycles cluster_0 Phosphine / NHC Ligands (Ni(0)/Ni(II) Cycle) cluster_1 Bidentate N-Ligands (Ni(I)/Ni(III) Cycle) Ni0 L-Ni(0) NiII_OA L-Ni(II)(Ar)(X) Ni0->NiII_OA Oxidative Addition (Ar-X) NiII_TM L-Ni(II)(Ar)(R) NiII_OA->NiII_TM Transmetalation (R-M) NiII_TM->Ni0 Reductive Elimination (Ar-R) NiI L-Ni(I)-X NiIII L-Ni(III)(Ar)(X)(R) NiI->NiIII Oxidative Addition (R-X) NiI_Ar L-Ni(I)-Ar NiIII->NiI_Ar Reductive Elimination (R-X) NiI_Ar->NiI Transmetalation / SET

Caption: Dominant catalytic cycles influenced by ligand choice.

The general workflow for setting up these reactions is consistent, emphasizing the need for an inert atmosphere due to the sensitivity of the active nickel species.

Experimental_Workflow A 1. Oven-dry glassware B 2. Add NiBr2·xH2O, Ligand, & other solids A->B C 3. Seal vessel, purge with inert gas (N2 or Ar) B->C D 4. Add degassed solvent and liquid reagents via syringe C->D E 5. Heat to reaction temperature D->E F 6. Monitor reaction by TLC or GC-MS E->F G 7. Work-up and purify F->G

Caption: General experimental workflow for Ni-catalyzed cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Coupling with a NiBr₂/dppf System

This protocol describes a representative Suzuki-Miyaura cross-coupling, a self-validating system where successful product formation confirms the activity of the in-situ generated catalyst. This specific example is adapted from established procedures for nickel-phosphine catalysis.[14][15][16]

Objective: To couple 4-bromoacetophenone with phenylboronic acid.

Materials:

  • Nickel(II) bromide hydrate (NiBr₂·xH₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask or screw-cap vial containing a magnetic stir bar is prepared.

  • Solid Reagent Addition: To the vessel, add NiBr₂·xH₂O (e.g., 0.01 mmol, 1 mol%), dppf (0.01 mmol, 1 mol%), 4-bromoacetophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.6 mmol, 2.6 equiv).

  • Inerting the Atmosphere: The vessel is sealed and subjected to 3-5 cycles of vacuum backfill with an inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Anhydrous, degassed toluene (e.g., 2.0 mL to make a 0.5 M solution) is added via syringe through a septum.

  • Reaction Execution: The reaction mixture is vigorously stirred and heated to the desired temperature (e.g., 100-120 °C) in an oil bath.

  • Monitoring: The reaction progress is monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 4-acetylbiphenyl.

Trustworthiness of the Protocol: The visual color change of the reaction mixture (often to a deep red or brown) indicates the formation of the active Ni(0) species. The absence of product in a control reaction run without the nickel salt or the ligand validates the necessity of both components for the catalytic transformation.

Conclusion

The choice of ligand is a decisive factor in the success of any cross-coupling reaction catalyzed by NiBr₂ hydrate. While phosphine and NHC ligands provide robust systems for C(sp²) couplings, often through well-defined Ni(0)/Ni(II) pathways, the unique power of nickel catalysis is truly unlocked with bidentate nitrogen-based ligands. These ligands facilitate access to radical-based Ni(I)/Ni(III) cycles, enabling the coupling of previously challenging C(sp³) electrophiles and expanding the synthetic chemist's toolkit. By understanding the causality behind ligand selection—the interplay between ligand electronics, sterics, and the desired mechanistic pathway—researchers can logically design and optimize powerful catalytic systems for the efficient construction of complex molecules.

References

  • Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions - PMC. (n.d.).
  • Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(9), 830-844.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. (n.d.). OAE Publishing Inc.
  • Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. (2024). Angewandte Chemie International Edition, 63(48), e202411110.
  • Diccianni, J. B., Lin, Q., & Diao, T. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 53(4), 906-919.
  • Diao Research Group. (n.d.). Mechanism of Nickel-Catalyzed Cross-Coupling Reactions.
  • P,N Ligand in Ni-Catalyzed Cross-Coupling Reactions: A Promising Tool for π-Functionalization. (2023). ACS Publications.
  • The Doyle Group - UCLA. (2023). Ni Cross-Coupling.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv.
  • Cooke, J. (2019). Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. Journal of Chemical Education, 96(8), 1746-1752.
  • Cooke, J. (2019). Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. Semantic Scholar.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C–N Bond Cleavage. (2024). Organic Letters.
  • Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions. (2019). Journal of Chemical Education.
  • Nickel-catalyzed direct cross-coupling of heterocyclic phosphonium salts with aryl bromides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Redox Activity and Potentials of Bidentate N‐Ligands Commonly Applied in Nickel‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. (n.d.). Organic Chemistry Research.
  • Lee, B. C., et al. (2023). N-heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews, 52(10), 3466-3510.
  • N-Heterocyclic Carbene Complexes of Nickel(II) from Caffeine and Theophylline: Sustainable Alternative to Imidazol-2-ylidenes. (n.d.). PMC.
  • Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. (n.d.). PMC.
  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Validation

Electrochemical comparison of Nickel(II) bromide and Nickel(II) sulfate for plating

An Electrochemical Showdown: Nickel(II) Bromide vs. Nickel(II) Sulfate for High-Performance Plating A Senior Application Scientist's Guide to Electrolyte Selection and Performance For researchers and professionals in mat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Electrochemical Showdown: Nickel(II) Bromide vs. Nickel(II) Sulfate for High-Performance Plating

A Senior Application Scientist's Guide to Electrolyte Selection and Performance

For researchers and professionals in materials science and engineering, the selection of an appropriate electrolyte is a critical decision that dictates the final properties of an electrodeposited nickel coating. While Nickel(II) sulfate has long been the workhorse of the industry, forming the basis of the ubiquitous Watts bath, the inclusion or substitution of Nickel(II) bromide offers significant advantages for specific high-performance applications. This guide provides an in-depth electrochemical comparison of these two nickel salts, moving beyond simple formulation recipes to explore the underlying mechanisms and provide actionable experimental data.

The choice between a sulfate- and bromide-based system is not merely a matter of swapping anions. It is a decision that profoundly impacts the internal stress, ductility, hardness, and anode efficiency of the plating process. Understanding the distinct roles of the sulfate and bromide ions allows for the precise tailoring of nickel deposits for applications ranging from aerospace components and electronics to precision electroforming.

The Fundamental Role of Anions in Nickel Electrodeposition

In any nickel electroplating cell, the primary function of the nickel salt—be it sulfate or bromide—is to provide a ready supply of nickel ions (Ni²⁺) for reduction at the cathode.[1][2] The process is driven by an external power source, which causes the nickel anode to dissolve, replenishing the consumed nickel ions, while metallic nickel plates onto the substrate (cathode).[3]

However, the anion's role extends far beyond that of a simple counter-ion. It influences the solution's conductivity, the efficiency of anode dissolution, and the electrochemical environment at the cathode-solution interface, thereby altering the crystal growth and final properties of the deposit.

Comparative Electrochemical Performance: Nickel Bromide vs. Nickel Sulfate

The most significant differences between bromide- and sulfate-dominant nickel plating baths emerge in the mechanical properties of the deposit and the operational stability of the cell. While the traditional Watts bath, composed of nickel sulfate, nickel chloride, and boric acid, is a robust and cost-effective system, it often yields deposits with considerable internal tensile stress.[4][5][6] For applications where dimensional stability and fatigue resistance are paramount, this stress can be a critical point of failure.

This is where nickel bromide demonstrates its primary advantage. The substitution or addition of bromide ions for chloride or a portion of the sulfate can significantly reduce the internal stress of the resulting nickel layer.[1][7][8]

Table 1: Comparative Performance Metrics
ParameterNickel Sulfate Bath (e.g., Watts Bath)Nickel Bromide Additive/BathCausality & Expert Insight
Internal Stress High Tensile Stress (110-210 MPa)[4]Low Tensile or Compressive StressBromide ions, like chloride, counteract the contractile forces during electrocrystallization. This is crucial for electroforming and plating on delicate substrates.
Anode Behavior Prone to passivation without an activatorExcellent anode corrosion; acts as an activatorHalide ions prevent the formation of a passive nickel oxide layer on the anode, ensuring smooth and efficient dissolution.[1][8][9]
Ductility Moderate to LowHighLower internal stress is directly correlated with higher ductility, allowing the plated component to undergo mechanical deformation without cracking.[10]
Hardness High (can be increased with additives)ModerateSulfate-based bright nickel deposits are often harder due to grain refinement and sulfur inclusion from additives, but this comes at the cost of ductility.
Appearance Bright (with additives) to Semi-BrightSemi-Bright[1][8]Bromide-containing baths without organic brighteners typically produce a uniform, semi-bright finish ideal for functional applications.
Conductivity GoodExcellentThe presence of halide ions generally increases the conductivity of the electrolyte, which can improve throwing power and efficiency.[9][11]
Throwing Power ModerateModerate to GoodImproved conductivity and cathode efficiency from halide ions can lead to better metal distribution on complex geometries.[12]

Delving Deeper: The "Why" Behind the Performance

The Mechanism of Stress Reduction: Internal stress in electrodeposits arises from a combination of factors, including lattice mismatch with the substrate and the incorporation of impurities like hydrogen. Tensile stress, common in sulfate baths, implies the deposit is trying to contract. Halide ions are believed to adsorb onto the nickel surface during deposition, altering the mechanism of crystal growth and alleviating these internal forces. For this reason, nickel bromide is often the preferred additive in modified Watts baths designed for low-stress applications.[1][8]

The Role of Anode Activation: In a pure sulfate electrolyte, the nickel anode can easily become passive, meaning a non-conductive oxide or hydroxide layer forms on its surface, impeding further dissolution. This raises the required voltage and can bring the entire plating process to a halt. Bromide and chloride ions are potent "anode activators." They preferentially adsorb onto the anode surface, forming soluble nickel-halide complexes that prevent passivation and ensure the anode dissolves efficiently at a lower potential.[9][13]

Experimental Protocols for Comparative Analysis

To validate the choice of electrolyte for a specific application, the following experimental protocols are essential. They provide a self-validating system for assessing bath performance and deposit quality.

Experimental Workflow Overview

G cluster_prep 1. Bath Preparation cluster_exp 2. Electrochemical & Deposit Characterization cluster_analysis 3. Data Analysis & Comparison Bath_S Nickel Sulfate Bath (e.g., Watts) Hull Hull Cell Test (Appearance & Throwing Power) Bath_S->Hull Stress Internal Stress Measurement (Bent Strip Method) Bath_S->Stress CV Cyclic Voltammetry (Deposition Kinetics) Bath_S->CV SEM SEM/AFM Analysis (Morphology) Bath_S->SEM Bath_B Nickel Bromide Bath (Modified Watts) Bath_B->Hull Bath_B->Stress Bath_B->CV Bath_B->SEM Compare Comparative Analysis of Stress, Appearance, Efficiency Hull->Compare Stress->Compare CV->Compare SEM->Compare Conclusion Conclusion Compare->Conclusion Select Optimal Electrolyte

Caption: Workflow for comparing nickel plating baths.

Protocol 1: Hull Cell Test for Plating Range Evaluation
  • Objective: To visually assess the appearance of the nickel deposit over a wide range of current densities on a single panel. This provides rapid insight into the bright plating range, burning, and throwing power.

  • Methodology:

    • Prepare a 267 mL standard Hull Cell with either the Nickel Sulfate or Nickel Bromide electrolyte.

    • Heat the solution to the desired operating temperature (typically 55-60°C).[1]

    • Insert a clean, degreased, and activated brass or steel Hull Cell panel as the cathode. Insert a nickel anode.

    • Apply a total current of 2A for a period of 5-10 minutes.

    • Remove the panel, rinse thoroughly with deionized water, and dry.

    • Observe the panel. The end with the highest current density (closest to the anode) may show "burning" (a dark, rough deposit). The low current density end may show poor coverage. The area in between reveals the useful current density range and the deposit's brightness. Compare the width and appearance of the bright/semi-bright range for the two electrolytes.

Protocol 2: Internal Stress Measurement (Bent Strip Method)
  • Objective: To quantitatively measure the internal stress (tensile or compressive) of the nickel deposit.

  • Methodology:

    • Utilize a deposit stress analyzer, which employs a thin, flexible metal test strip with two "legs".

    • Clean, activate, and measure the initial distance between the tips of the test strip legs.

    • Mount the strip in a plating cell and deposit a nickel layer of a specified thickness (e.g., 10-20 µm) from the test electrolyte under controlled conditions (temperature, agitation, current density).

    • After plating, remove, rinse, and dry the strip.

    • Measure the final distance between the tips. A tensile (contractile) stress will cause the legs to spread apart. A compressive stress will cause them to draw closer.

    • Calculate the stress in MPa using the formula provided by the analyzer manufacturer, which accounts for the change in distance, deposit thickness, and the mechanical properties of the strip.[14]

Logical Framework for Electrolyte Selection

The decision between Nickel(II) sulfate and Nickel(II) bromide is driven by the end-application requirements. The following diagram illustrates the logical path for this choice.

G Start Application Requirement Analysis Stress_Q Is Low Internal Stress a Critical Requirement? Start->Stress_Q Ductility_Q Is High Ductility / Malleability Needed for Post-Processing? Stress_Q->Ductility_Q No Use_Bromide Utilize Nickel Bromide (or as a primary additive) Stress_Q->Use_Bromide Yes Cost_Q Is Cost the Primary Driving Factor? Use_Sulfate Utilize Nickel Sulfate (Standard Watts Bath) Cost_Q->Use_Sulfate Yes Cost_Q->Use_Sulfate No (Default Workhorse) Ductility_Q->Cost_Q No Ductility_Q->Use_Bromide Yes

Caption: Decision matrix for electrolyte selection.

Conclusion and Future Outlook

In the electrochemical landscape of nickel plating, both Nickel(II) sulfate and Nickel(II) bromide hold indispensable roles. Nickel sulfate provides a cost-effective and robust foundation for a wide array of general-purpose plating applications. However, for advanced engineering and electroforming applications where low internal stress, high ductility, and operational stability are non-negotiable, Nickel(II) bromide is the superior choice, either as a primary salt or as a critical additive to a sulfate-based bath. Its ability to mitigate deposit stress and ensure efficient anode operation justifies its use in high-value manufacturing.

The ongoing research in this field continues to explore synergistic effects of different anions and organic additives to further refine deposit properties. By understanding the fundamental electrochemical contributions of each component, as outlined in this guide, researchers and engineers can make informed decisions to optimize their nickel plating processes for unparalleled performance and reliability.

References

  • (No Title) (n.d.).
  • Introduction and Troubleshooting of Nickel Electroplating on PCB board. (2022, April 29).
  • Nickel Electroplating: Definition, How It Works, and Benefits - Thomasnet. (2026, March 25).
  • Effects of Chloride Anion on the Electrodeposition of Nickel - J-Stage. (n.d.).
  • The Effect of Nickel Salts on Electroless Nickel Plating - P2 InfoHouse. (n.d.).
  • The role of anion additives in the electrodeposition of nickel-cobalt alloys from sulfamate electrolyte - Tel Aviv University. (2002, July 5).
  • Nickel plating bath - AMEL Electrochemistry. (n.d.).
  • What is the role of nickel plating in the surface treatment process? - IDEASPCB. (2022, September 28).
  • Effects of Bromide Ions in Anomalous Codeposition of Ni-Co Alloys with a Sulfamate Based Electrolyte | Request PDF - ResearchGate. (2025, November 18).
  • Physical Properties of Electrodeposited Nickel - Technic Inc. (n.d.).
  • The main composition of the nickel-plating bath | Download Table - ResearchGate. (n.d.).
  • HIGH NICKEL DEPOSITION AT LOW VOLTAGE ELECTROPLATING PROCESS BY A COMBINATION OF ANIONS ANIONS H.P. Buwono1, U.S. Amrullah1, R - Journal of Advanced Manufacturing Technology (JAMT). (2021, December 20).
  • (PDF) Nucleation, growth, and morphological properties of electrodeposited nickel films from different baths - ResearchGate. (n.d.).
  • Nickel Electroplating Experiment Overview | PDF | Ion - Scribd. (n.d.).
  • The Throwing Power of Nickel and Other Plating Solutions - Taylor & Francis. (2017, May 9).
  • Miscellaneous Plating Solutions - Marvell NanoLab. (n.d.).
  • Nickel Electroplating* - Canadian Association for Surface Finishing (CASF). (n.d.).
  • US3360445A - Electrodeposition of nickel from the sulfamate bath - Google Patents. (n.d.).
  • Application Notes and Protocols: The Role of Sulfamate in Nickel Electroplating Baths - Benchchem. (n.d.).
  • Sulfamate Nickel vs. Sulfate Nickel Plating - ChemResearch Co. (2025, March 31).
  • What Type of Nickel Plating Should I Use for my Application? (n.d.).
  • Electrodeposition and Morphology Analysis of Nickel Nanoparticles from Sulphate Bath - Semantic Scholar. (2010, May 15).
  • Letter Circular 125: "throwing power" in copper and nickel deposition - GovInfo. (n.d.).
  • Effect of additives on the throwing power of a nickel plating solution - ResearchGate. (2025, August 8).
  • (PDF) Electrodeposition and Morphology Analysis of Nickel Nanoparticles from Sulphate Bath - ResearchGate. (2026, January 2).
  • nickel plating solution -- Nickel acetate, Nickel sulfate, Nickel chloride? : r/chemistry - Reddit. (2022, November 21).
  • Analysis of the Characteristics of Nickel-Plating Baths - Semantic Scholar. (n.d.).
  • Influence of Bath Composition on the Structure and Properties of Nickel Coatings Produced by Electrodeposition Technique - DergiPark. (2018, May 15).
  • Comparison of nickel methanesulfonate and nickel sulfamate electrolytes | Request PDF. (n.d.).
  • Nickel Coatings and Electroforming Using Pulse Reversal Plating - P2 InfoHouse. (n.d.).
  • Effects of Electrolyte Bath Composition on the Surface Properties and Nickel Content of Zinc-Nickel Electroplating. (2023, June 12).
  • Analysis of the Characteristics of Nickel-Plating Baths - ResearchGate. (2025, December 5).
  • nickel plating handbook - Vereniging ION. (n.d.).
  • PLATING METHODS - NASA Technical Reports Server. (n.d.).
  • Electrochemical deposition and dissolution of nickel from electroforming solutions. (2023, April 18).
  • US3261772A - Nickel electroplating bath and process - Google Patents. (n.d.).
  • Monitoring Nickel-Plating Baths in Surface Engineering - AZoM. (2016, June 28).

Sources

Safety & Regulatory Compliance

Safety

Nickel(II)bromide hydrate proper disposal procedures

Proper lifecycle management of hazardous laboratory reagents is a cornerstone of scientific integrity and operational safety. Nickel(II) bromide hydrate (NiBr₂·xH₂O) is a highly soluble transition metal halide widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper lifecycle management of hazardous laboratory reagents is a cornerstone of scientific integrity and operational safety. Nickel(II) bromide hydrate (NiBr₂·xH₂O) is a highly soluble transition metal halide widely utilized in electroplating, catalyst synthesis, and analytical chemistry[1]. While highly effective in these applications, it presents severe occupational and environmental hazards. As a confirmed human carcinogen, a reproductive toxin, and a severe aquatic pollutant, its disposal requires rigorous adherence to environmental and safety regulations[2][3].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Nickel(II) bromide hydrate.

Physicochemical & Hazard Data Profile

To effectively manage chemical waste, operators must first understand the quantitative thresholds and regulatory classifications of the substance. The table below summarizes the critical safety and logistical data for Nickel(II) bromide hydrate[2][3][4].

Property / HazardValue / Regulatory Classification
CAS Number 207569-11-7
Molecular Formula NiBr₂·xH₂O
Appearance Yellow powder, highly hygroscopic
NIOSH REL (Recommended Exposure Limit) 0.015 mg/m³ (as Ni)
IDLH (Immediately Dangerous to Life/Health) 10 mg/m³ (as Ni)
Transport Classification (UN Number) UN3077, Class 9, Packing Group III
Primary GHS Hazards H350 (Carcinogen), H360 (Reprotoxic), H410 (Aquatic Toxicity), H317 (Skin Sensitization), H334 (Respiratory Sensitization)

Waste Segregation & Accumulation Workflow

The logical flow of hazardous waste management relies on strict segregation and environmental isolation. The diagram below illustrates the self-validating workflow required to process Nickel(II) bromide hydrate from generation to final EHS disposal.

G A Waste Generation (Solid/Aqueous NiBr₂) B Waste Segregation (HDPE Containers) A->B Identify as Heavy Metal F DO NOT Drain Dispose (Aquatic Toxicity) A->F Prevent Water Contamination C Labeling (Hazards & Start Date) B->C Isolate from Oxidizers D SAA Storage (Secondary Containment) C->D Track Accumulation E EHS Pickup & Licensed Disposal D->E Max 90-180 Days (EPA)

Nickel(II) bromide hydrate waste segregation and EHS disposal workflow.

Step-by-Step Disposal Methodology

The following protocol outlines the operational steps for disposing of Nickel(II) bromide hydrate waste. Every step is grounded in chemical causality to ensure laboratory safety.

Step 1: Waste Identification and Classification Treat all Nickel(II) bromide hydrate waste—whether in solid powder form, contaminated PPE, or aqueous solution—as heavy metal hazardous waste.

  • Causality: Under EPA guidelines, nickel compounds are regulated as toxic pollutants. They are not biodegradable and persist in the environment, meaning they cannot be processed by standard municipal waste systems[5][6].

Step 2: Containerization and Segregation Transfer all aqueous and solid NiBr₂ waste into High-Density Polyethylene (HDPE) containers.

  • Causality: Nickel(II) bromide hydrate is a transition metal halide that can be corrosive to certain metals over time. HDPE is chemically inert to these ions and eliminates the shatter-risk associated with glass, ensuring safe accumulation and transport[5].

  • Critical Segregation: Strictly segregate this waste from strong oxidizing agents and strong acids. Causality: Mixing bromide salts with strong oxidizers can trigger a redox reaction that liberates highly toxic, volatile bromine gas (Br₂)[4].

Step 3: Labeling and SAA Storage Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Nickel(II) bromide hydrate"), the accumulation start date, and the specific hazards ("Toxic," "Carcinogen," "Environmental Hazard").

  • Causality: Store the sealed container in a designated Satellite Accumulation Area (SAA) using secondary containment trays. Secondary containment acts as a physical failsafe against primary container failure. Because NiBr₂ is highly soluble and classified as H410 (Very toxic to aquatic life with long lasting effects), preventing it from leaching into the laboratory environment or floor drains is a critical regulatory requirement[2][6].

Step 4: EHS Coordination and Final Transport Do not attempt to neutralize or precipitate the nickel waste independently unless authorized by a specific, validated institutional protocol. Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Causality: EHS will ensure the waste is transported under UN3077 (Environmentally hazardous substances, solid, n.o.s.) to a licensed disposal facility where it will undergo professional chemical precipitation, solidification, or incineration in a controlled combustion chamber equipped with effluent gas-cleaning devices[4][6].

Spill Response & Decontamination Protocol

In the event of an accidental spill of Nickel(II) bromide hydrate powder or solution, immediate and calculated action is required to prevent human exposure and environmental contamination[2].

  • Evacuation & Ventilation: Evacuate personnel from the immediate area. Ensure the laboratory's ventilation system (or fume hood) is operating at maximum capacity to capture airborne particulates.

  • Drain Containment: Immediately cover any nearby floor sinks or drains. Causality: Preventing entry into the water system is the highest priority due to the compound's severe aquatic toxicity and potential to bioaccumulate in aquatic microorganisms[6].

  • Particulate Suppression: Do not use dry sweeping methods. Causality: Dry sweeping aerosolizes fine particulates. Given that nickel compounds are classified as Group 1 carcinogens (H350) and respiratory sensitizers (H334), aerosolization drastically increases the risk of inhalation exposure[2][3].

  • Cleanup: Use a HEPA-filtered vacuum dedicated to hazardous materials, or dampen the spill with a fine mist of water to bind the powder before wiping it up with absorbent pads.

  • Disposal of Spill Materials: Place all used absorbent pads, contaminated gloves, and cleanup materials into a designated HDPE hazardous waste bin and follow the labeling procedures outlined in Step 3.

References

  • INCHEM. "Nickel, nickel carbonyl, and some nickel compounds (HSG 62, 1991)". International Programme on Chemical Safety. [Link]

  • National Toxicology Program. "RoC Profile: Nickel Compounds and Metallic Nickel; 15th RoC 2021". National Institutes of Health (NIH).[Link]

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling Nickel(II) Bromide Hydrate

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, in-depth information on the safe handling of Nickel(II) bromide hydrate, with a focus on personal protective equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Nickel(II) bromide hydrate and its anhydrous form are classified as hazardous substances, posing significant health risks upon exposure. It is identified as a carcinogen, a skin and respiratory sensitizer, and is suspected of causing genetic defects.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, a comprehensive safety plan, centered around the correct use of PPE, is paramount when working with this compound.

The Hierarchy of Controls: A Proactive Approach to Safety

Before delving into specific PPE recommendations, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is considered the last line of defense.[4] Wherever possible, engineering controls and administrative controls should be implemented to minimize direct exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Nickel(II) Bromide Hydrate Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing more effective, collective safety measures over individual protection.

For Nickel(II) bromide hydrate, elimination is often not feasible. Substitution with a less hazardous chemical should always be considered. Engineering controls, such as working within a certified chemical fume hood, are essential to control exposure to hazardous dust and fumes.[5][6] Administrative controls, including the development of Standard Operating Procedures (SOPs) and thorough training, are also critical.[4][7]

Personal Protective Equipment (PPE): Your Essential Barrier

When direct handling of Nickel(II) bromide hydrate is necessary, a carefully selected PPE ensemble is required. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against workplace hazards.[4][8]

Recommended PPE for Handling Nickel(II) Bromide Hydrate
PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, 0.4 mm or thicker for extended use). Inspect before each use.[9]Prevents skin contact, which can cause allergic skin reactions and sensitization.[1][2] Double gloving is recommended for heavy or extended use.[6]
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are highly recommended.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][8]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated, and engineering controls are insufficient.[3][10] The type of respirator depends on the exposure level and should be selected in consultation with safety professionals.[6]Nickel compounds can cause allergy or asthma-like symptoms if inhaled and may cause cancer.[1][2][11]
Body Protection A flame-resistant lab coat is required.[8] Consider a dedicated lab coat for work with nickel compounds that is professionally laundered.[6] An impervious apron may be necessary for manual operations with a risk of splashing.[9]Protects skin and personal clothing from contamination. Nickel compounds can adhere to clothing.[6]
Footwear Closed-toe shoes are mandatory in all laboratory settings.[8]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, dedicated lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique to avoid touching the contaminated surface with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it inside out, without touching the exterior. Place it in a designated container for laundering.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles. Clean and store them according to laboratory procedures.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable PPE and other materials contaminated with Nickel(II) bromide hydrate must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Surplus and Non-recyclable Solutions: These should be handled by a licensed disposal company.[1] Do not pour solutions down the drain, as Nickel(II) bromide hydrate is very toxic to aquatic life.[1][3]

  • Containers: Empty containers should be handled as if they still contain the product.[1]

By adhering to these stringent safety protocols, researchers can confidently and safely work with Nickel(II) bromide hydrate, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. [Link]

  • Nickel and Nickel Alloy Plating Operations: Controlling the Risk of Skin Exposure - Frareg. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]

  • Standard Operating Procedure for Nickel Compounds - University of Arizona. [Link]

  • Nickel Oxide Safety Data Sheet. [Link]

  • Nickel(II) bromide hydrate, CAS No. 207569-11-7 | A to Z | Chemicals | Carl ROTH. [Link]

  • Nickel compounds - STOP carcinogens at work. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Nickel metal and other compounds (as Ni). [Link]

  • NICKEL(II) BROMIDE HYDRATE 98 — Chemical Substance Information - NextSDS. [Link]

  • Nickel(II) bromide hydrate, CAS No. 207569-11-7 | A to Z | Chemicals - Carl ROTH. [Link]

  • Common Name: NICKEL HYDROXIDE HAZARD SUMMARY - NJ.gov. [Link]

  • Nickel | 3M. [Link]

Sources

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